Technical Documentation Center

4-(4-Bromo-3-fluorobenzyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Bromo-3-fluorobenzyl)morpholine
  • CAS: 897016-96-5

Core Science & Biosynthesis

Foundational

4-(4-Bromo-3-fluorobenzyl)morpholine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(4-Bromo-3-fluorobenzyl)morpholine Introduction In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 4-(4-Bromo-3-fluorobenzyl)morpholine

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to the successful development of novel functional molecules. Among these, 4-(4-Bromo-3-fluorobenzyl)morpholine emerges as a compound of significant interest. It elegantly combines three key structural motifs: the morpholine ring, a well-established "privileged scaffold" known for imparting favorable pharmacokinetic properties; a fluorinated aromatic ring, a common strategy to enhance metabolic stability and binding affinity; and a bromine atom, which serves as a versatile synthetic handle for extensive derivatization.

This technical guide offers a comprehensive exploration of the chemical properties of 4-(4-Bromo-3-fluorobenzyl)morpholine, designed for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document provides insights into its synthesis, detailed characterization, chemical reactivity, and potential applications, thereby equipping the reader with the foundational knowledge required to effectively utilize this compound in research and development endeavors.

Core Chemical Identity and Physicochemical Properties

The identity and physical characteristics of a compound are the bedrock of its application in a laboratory setting. The properties of 4-(4-Bromo-3-fluorobenzyl)morpholine are dictated by the interplay of its constituent functional groups. The morpholine moiety generally increases polarity and aqueous solubility, while the bromo-fluorophenyl group contributes to its crystalline nature and provides significant lipophilicity.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name 4-(4-Bromo-3-fluorobenzyl)morpholine-
CAS Number 897016-96-5[1]
Molecular Formula C₁₁H₁₃BrFNO[1]
Molecular Weight 274.13 g/mol [1]
Appearance Solid-
Melting Point 42-43 °C[2]
Boiling Point 308.4 ± 37.0 °C (Predicted)[2]
Solubility Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH, THF). Poorly soluble in water.-
pKa (Conjugate Acid) ~7.0-8.0 (Estimated based on substituted morpholines)-

Synthesis and Characterization

A reliable synthetic route and a robust analytical profile are critical for ensuring the quality and identity of a research chemical.

Synthetic Strategy: Nucleophilic Substitution

The most direct and industrially scalable approach to synthesizing 4-(4-Bromo-3-fluorobenzyl)morpholine is via the nucleophilic substitution of 4-bromo-3-fluorobenzyl bromide with morpholine. This reaction leverages the nucleophilicity of the secondary amine in morpholine to displace the bromide leaving group from the benzylic position. The choice of a suitable base is crucial to neutralize the HBr generated in situ, driving the reaction to completion.

G cluster_0 Reaction Conditions reagent1 4-Bromo-3-fluorobenzyl bromide product 4-(4-Bromo-3-fluorobenzyl)morpholine reagent1->product reagent2 Morpholine reagent2->product Solvent Solvent (e.g., Acetonitrile, THF) Base Base (e.g., K₂CO₃, Et₃N) Base->product Neutralizes HBr Temp Temperature (e.g., RT to 60 °C)

Caption: Synthetic workflow for 4-(4-Bromo-3-fluorobenzyl)morpholine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

  • Objective: To synthesize 4-(4-Bromo-3-fluorobenzyl)morpholine.

  • Materials:

    • 4-Bromo-3-fluorobenzyl bromide (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzyl bromide and anhydrous acetonitrile (approx. 0.2 M concentration).

    • Add potassium carbonate to the solution. The base acts as an acid scavenger and is chosen for its low solubility and ease of removal via filtration.

    • Add morpholine dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

    • Stir the reaction mixture at room temperature for 12-18 hours or until TLC/LC-MS analysis indicates complete consumption of the starting benzyl bromide. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

    • Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford the pure product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Data
¹H NMR Aromatic Region (δ 7.0-7.6 ppm): 3 protons exhibiting complex splitting patterns due to H-H and H-F coupling. Expect a doublet of doublets for H-2, a doublet for H-5, and a triplet-like signal for H-6. Benzylic (δ ~3.5 ppm): A singlet integrating to 2 protons (Ar-CH₂ -N). Morpholine (δ ~3.7 ppm & ~2.4 ppm): Two distinct triplets (or multiplets), each integrating to 4 protons, corresponding to the protons adjacent to oxygen (O-CH₂) and nitrogen (N-CH₂) respectively.[3][4]
¹³C NMR Aromatic Region (δ 110-160 ppm): 6 signals. The carbon attached to fluorine will show a large C-F coupling constant (~250 Hz), and the carbon attached to bromine will be shifted downfield (~115-125 ppm).[5] Benzylic (δ ~62 ppm): 1 signal for the benzylic carbon. Morpholine (δ ~67 ppm & ~53 ppm): 2 signals for the O-CH₂ and N-CH₂ carbons.[4]
Mass Spec (EI) Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 273 and 275, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6] Key Fragments: A major fragment at m/z 187/189 (loss of morpholine radical) corresponding to the [C₇H₅BrF]⁺ benzylic cation. Another significant fragment at m/z 100, corresponding to the [C₄H₈NO]⁺ morpholinomethyl cation.

Chemical Reactivity and Potential for Derivatization

The true value of 4-(4-Bromo-3-fluorobenzyl)morpholine lies in its potential for chemical modification, primarily leveraging the reactivity of the aryl bromide.

Reactions at the Aryl Bromide: A Gateway to Complexity

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of carbon-carbon (Suzuki, Stille, Sonogashira), carbon-nitrogen (Buchwald-Hartwig), and carbon-oxygen bonds, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

G cluster_0 Pd-Catalyzed Cross-Coupling Reactions start 4-(4-Bromo-3-fluorobenzyl)morpholine suzuki Suzuki Coupling (Boronic Acid) start->suzuki sonogashira Sonogashira Coupling (Alkyne) start->sonogashira buchwald Buchwald-Hartwig (Amine) start->buchwald prod_suzuki Aryl Derivative suzuki->prod_suzuki prod_sonogashira Alkynyl Derivative sonogashira->prod_sonogashira prod_buchwald Amino Derivative buchwald->prod_buchwald

Caption: Derivatization pathways via cross-coupling reactions.

Representative Protocol: Suzuki-Miyaura Coupling

  • Objective: To couple an aryl boronic acid with 4-(4-Bromo-3-fluorobenzyl)morpholine.

  • Materials:

    • 4-(4-Bromo-3-fluorobenzyl)morpholine (1.0 eq)

    • Aryl boronic acid (1.2-1.5 eq)

    • Pd(PPh₃)₄ (0.02-0.05 eq)

    • 2M Sodium carbonate (Na₂CO₃) solution (3.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Procedure:

    • In a reaction vessel, combine 4-(4-Bromo-3-fluorobenzyl)morpholine, the aryl boronic acid, and the palladium catalyst.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen). This is critical as the palladium(0) catalyst is oxygen-sensitive.

    • Add the degassed solvent system followed by the degassed aqueous base solution.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Development

The morpholine heterocycle is a cornerstone in drug design, prized for its ability to improve the physicochemical profile of drug candidates.[7] It is a polar, basic group that often enhances aqueous solubility and can form a key hydrogen bond acceptor interaction with biological targets.[8] Its saturated, non-planar nature can also disrupt π-stacking, providing a useful tool for optimizing selectivity.

The 4-bromo-3-fluorobenzyl moiety of this compound offers a nuanced platform for modulating biological activity:

  • Fluorine: The strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile. Its high electronegativity can also alter the pKa of nearby groups and lead to more potent interactions with protein targets.

  • Bromine: As discussed, the bromine atom is a key site for synthetic elaboration, allowing chemists to explore the chemical space around this core scaffold to optimize for potency and selectivity.[1]

While specific biological activity for 4-(4-Bromo-3-fluorobenzyl)morpholine is not widely reported, its structural analogues have shown potential as antimicrobial and anticancer agents.[1] Therefore, it serves as an excellent starting point for the synthesis of compound libraries targeting a wide range of diseases.

G cluster_0 Structural Motifs cluster_1 Potential Outcomes Core Core Scaffold (4-(4-Bromo-3-fluorobenzyl)morpholine) Morpholine Morpholine Ring (Pharmacokinetics, H-Bonding) ArylHalide Bromo-Fluoro-Aryl (Metabolic Stability, Synthetic Handle) Potency Improved Potency Morpholine->Potency Modulate Binding PK Favorable ADME Properties Morpholine->PK Improve Solubility ArylHalide->Potency Modulate Binding Selectivity Enhanced Selectivity ArylHalide->Selectivity Explore SAR ArylHalide->PK Block Metabolism

Caption: Conceptual role of the molecule in Structure-Activity Relationship (SAR) studies.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Based on available safety data, this compound presents several hazards.

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Recommended Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(4-Bromo-3-fluorobenzyl)morpholine stands as a highly functionalized and versatile building block for chemical synthesis. Its well-defined structure offers distinct reactive sites and incorporates moieties known to confer desirable properties in drug candidates. The synthetic accessibility, predictable spectroscopic signature, and profound potential for derivatization make it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. This guide provides the core technical knowledge to enable scientists to harness the full potential of this important chemical intermediate.

References

  • Arshad, F., et al. (2024).
  • B. M. S. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • LookChem. (n.d.). MORPHOLINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-(4-Bromo-3-fluorobenzyl)morpholine: A Technical Guide

Executive Summary 4-(4-Bromo-3-fluorobenzyl)morpholine (CAS 897016-96-5) represents a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and CNS-acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Bromo-3-fluorobenzyl)morpholine (CAS 897016-96-5) represents a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and CNS-active agents. The morpholine moiety serves as a privileged pharmacophore, often improving the solubility and pharmacokinetic profile of lipophilic benzyl scaffolds.

This technical guide provides a definitive analysis of the compound's molecular weight, isotopic signature, and synthetic pathways. It is designed to support medicinal chemists in accurate stoichiometric calculations and rigorous quality control (QC) workflows.

Molecular Identity & Weight Analysis[1][2][3][4][5]

Fundamental Parameters[6][7][8]

Understanding the precise molecular weight is non-negotiable for quantitative analysis, particularly when interpreting Mass Spectrometry (MS) data where the isotopic pattern of Bromine dictates the spectral fingerprint.

ParameterValue
IUPAC Name 4-[(4-Bromo-3-fluorophenyl)methyl]morpholine
CAS Number 897016-96-5
Molecular Formula C₁₁H₁₃BrFNO
Average Molecular Weight 274.13 g/mol
Monoisotopic Mass 273.016 g/mol (⁷⁹Br species)
Isotopic Signature & Mass Spectrometry

Unlike compounds containing only C, H, N, and O, this molecule carries a distinct isotopic signature due to Bromine. Natural Bromine exists as a near 1:1 mixture of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).

  • Implication for LC-MS: You will not observe a single parent ion peak. Instead, the spectrum will display a characteristic "doublet" pattern separated by 2 mass units.

    • Peak A (M+H)⁺: ~274.02 Da (containing ⁷⁹Br)

    • Peak B (M+H+2)⁺: ~276.02 Da (containing ⁸¹Br)

Expert Insight: When setting up Single Ion Monitoring (SIM) for pharmacokinetic studies, target both isotopic peaks to maximize sensitivity and confirm identity. A deviation from the 1:1 intensity ratio suggests interference or co-elution.

Physicochemical Properties & Drug-Likeness

The following data is essential for evaluating the compound's suitability as a lead fragment (Lipinski's Rule of 5 compliance).

PropertyValuebiological Relevance
LogP (Predicted) 2.6 ± 0.4Moderate lipophilicity; likely good membrane permeability.
TPSA 12.47 ŲLow polar surface area suggests high potential for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 0Increases metabolic stability (no labile N-H or O-H).
H-Bond Acceptors 2Morpholine oxygen and nitrogen serve as interaction points for kinase hinge regions.
Rotatable Bonds 2Low flexibility aids in rigid binding to protein targets.

Synthetic Protocols

Two primary routes are validated for the synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine. The choice depends on the availability of starting materials (benzyl halide vs. benzaldehyde).

Validated Synthetic Pathways (DOT Diagram)

SynthesisPathways Start1 4-Bromo-3-fluorobenzyl bromide Process1 Method A: Nucleophilic Substitution (K2CO3, MeCN, 60°C) Start1->Process1 Start2 4-Bromo-3-fluorobenzaldehyde Process2 Method B: Reductive Amination (NaBH(OAc)3, DCE, RT) Start2->Process2 Morpholine Morpholine Morpholine->Process1 Morpholine->Process2 Product 4-(4-Bromo-3-fluorobenzyl)morpholine (Target) Process1->Product Yield: ~85-92% Process2->Product Yield: ~75-85% QC QC Check: LC-MS & NMR (Confirm 1:1 Br Isotope) Product->QC

Figure 1: Dual synthetic strategies for the target morpholine derivative. Method A is preferred for scale-up due to simpler workup.

Detailed Protocol: Method A (Nucleophilic Substitution)

This method is preferred for its high yield and operational simplicity.

Reagents:

  • 4-Bromo-3-fluorobenzyl bromide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 4-Bromo-3-fluorobenzyl bromide (e.g., 10 mmol) and anhydrous MeCN (50 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) followed by the dropwise addition of Morpholine (12 mmol).

    • Causality: The excess base neutralizes the HBr generated during the S_N2 reaction, driving the equilibrium forward.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically pure enough for use. If necessary, purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • ¹H NMR (CDCl₃): Look for the disappearance of the benzylic CH₂ signal of the starting bromide (~4.5 ppm) and the appearance of the new benzylic singlet at ~3.5 ppm.

Analytical Decision Tree

To ensure the integrity of the compound before using it in biological assays, follow this strict characterization logic.

AnalyticalWorkflow Sample Crude Product LCMS LC-MS Analysis Sample->LCMS CheckMass Mass = 274/276 (1:1)? LCMS->CheckMass NMR 1H NMR Analysis CheckMass->NMR Yes Repurify Repurify (Column/Cryst) CheckMass->Repurify No (Wrong Product) CheckPurity Purity > 95%? NMR->CheckPurity Release Release for Assay CheckPurity->Release Yes CheckPurity->Repurify No Repurify->LCMS

Figure 2: Quality Control decision tree ensuring compound identity and purity prior to biological testing.

References

  • Sigma-Aldrich. (n.d.). 4-(4-Bromo-2-fluorobenzyl)morpholine Product Sheet. Retrieved from (Note: Isomer reference for property comparison).

  • ChemicalBook. (2023). 4-(4-Bromo-3-fluorobenzyl)morpholine CAS 897016-96-5.[1] Retrieved from .

  • Ortiz, K. G., et al. (2024).[2] "Simple, High Yielding Protocol for Morpholine Synthesis." Journal of the American Chemical Society, 146, 29847-29856.[2] Retrieved from .

  • Jackl, M. K., et al. (2017).[2] "Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents." Organic Letters, 19, 4696-4699.[2] Retrieved from .

  • PubChem. (n.d.).[3] Compound Summary for C11H13BrFNO. Retrieved from .[3]

Sources

Foundational

4-(4-Bromo-3-fluorobenzyl)morpholine structure elucidation

Executive Summary This guide details the structural characterization of 4-(4-Bromo-3-fluorobenzyl)morpholine (CAS: 897016-96-5), a pharmacophore scaffold frequently utilized in medicinal chemistry for its ability to modu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 4-(4-Bromo-3-fluorobenzyl)morpholine (CAS: 897016-96-5), a pharmacophore scaffold frequently utilized in medicinal chemistry for its ability to modulate metabolic stability via halogenation. The simultaneous presence of bromine and fluorine on the aromatic ring creates a unique spectroscopic signature essential for validating regioisomer purity.

This document moves beyond basic spectral assignment, focusing on the causality of spectral features—specifically the


F-induced splitting patterns in NMR and the isotopic abundance ratios in Mass Spectrometry—to provide a self-validating confirmation workflow.

Synthetic Context & Impurity Profile

To interpret analytical data accurately, one must understand the genesis of the sample. This compound is typically synthesized via reductive amination of 4-bromo-3-fluorobenzaldehyde with morpholine, using sodium triacetoxyborohydride (STAB) as the reducing agent.

  • Target Structure:

    
    
    
  • Molecular Weight: 274.13 g/mol [1][2][3][4]

  • Critical Impurities to Watch:

    • Residual Aldehyde: 4-bromo-3-fluorobenzaldehyde (distinct CHO proton at ~10 ppm).

    • Des-bromo analog: Resulting from over-reduction (loss of Br isotope pattern).

    • Regioisomers: 2-fluoro or 4-fluoro analogs (distinguishable by

      
      C-
      
      
      
      F coupling constants).

Mass Spectrometry: The Isotopic Fingerprint

The first line of evidence is the molecular ion cluster. Bromine's natural isotopes (


Br and 

Br) exist in a near 1:1 ratio, providing an unmistakable "doublet" signature in the mass spectrum.
Primary Ionization (ESI+)
  • Observed Ions:

    
     at 
    
    
    
    274.0 and 276.0.[5]
  • Intensity Ratio: The peak heights for 274 and 276 must be approximately equal (within 5% variation). A deviation suggests contamination with a non-brominated species or interference.

  • Base Peak: Often the molecular ion or the tropylium derivative formed after the loss of morpholine.

Fragmentation Pathway

Under collision-induced dissociation (CID), the molecule cleaves at the weak benzylic C-N bond.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 274/276 Frag1 Tropylium Ion (C7H5BrF)+ m/z 187/189 M->Frag1 Benzylic Cleavage Frag2 Morpholine Ion (C4H10NO)+ m/z 88 M->Frag2 Charge Retention on Nitrogen Loss Neutral Loss Morpholine (87 Da)

Figure 1: ESI-MS Fragmentation logic. The persistence of the Br isotope pattern in the tropylium fragment (m/z 187/189) confirms the halogen remains on the aromatic ring.

NMR Spectroscopy: The Structural Proof

Nuclear Magnetic Resonance (NMR) provides the definitive proof of regiochemistry. The interaction between the Fluorine atom (spin 1/2) and the aromatic protons/carbons creates a complex splitting pattern that rules out isomers.

H NMR (400 MHz, CDCl )

The spectrum is defined by three distinct regions.[6]

RegionShift (

ppm)
MultiplicityAssignmentMechanistic Insight
Aromatic 7.48dd (

Hz)
H-5Ortho to Br, Meta to F. The "triplet-like" appearance comes from overlapping couplings.
Aromatic 7.15dd (

Hz)
H-2Ortho to F (

), Meta to Benzylic C. Large F-coupling is diagnostic.
Aromatic 7.02dd (

Hz)
H-6Ortho to Benzylic C, Para to F.
Benzylic 3.48Singlet (s)Ar-CH

-N
A sharp singlet confirms no protons on the adjacent quaternary carbon.
Aliphatic 3.72Triplet (t)O-CH

Actually an AA'BB' system, appears as a triplet in lower fields.
Aliphatic 2.44Triplet (t)*N-CH

Distinct upfield shift due to amine shielding.

Critical Check: If H-2 appears as a simple doublet without the large ~10 Hz coupling, suspect the 2-fluoro isomer.

C NMR & F Coupling

Carbon-Fluorine coupling is the "ruler" for determining distance between the F-atom and the carbon skeleton.

  • C-3 (C-F ipso):

    
     ppm. Doublet, 
    
    
    
    Hz.
  • C-2 (Ortho to F):

    
     ppm. Doublet, 
    
    
    
    Hz.
  • C-4 (C-Br, Ortho to F):

    
     ppm. Doublet, 
    
    
    
    Hz.
  • C-1 (Benzylic ipso):

    
     ppm. Doublet, 
    
    
    
    Hz.

Experimental Protocols

These protocols are designed to be self-validating. If the system suitability test fails, do not proceed to sample analysis.

Sample Preparation for NMR
  • Mass: Weigh 10-15 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Why CDCl

      
      ? It minimizes exchange of acidic protons and provides a clear window for the benzylic region.
      
  • Filtration: If the solution is cloudy (salt formation), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Run 16 scans for

    
    H and 1024 scans for 
    
    
    
    C to ensure S/N ratio > 50:1 for the quaternary carbons.
HPLC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and MS (ESI+).

  • Pass Criteria: Single UV peak >98% area; MS spectrum under the peak shows 1:1 ratio for m/z 274/276.

Elucidation Logic Diagram

The following workflow illustrates the decision-making process for confirming the structure.

Structure_Elucidation Start Crude Sample (White Solid) MS_Check LC-MS Analysis Check m/z 274/276 Start->MS_Check Isotope_Decision Isotope Ratio ~ 1:1? MS_Check->Isotope_Decision NMR_H 1H NMR Analysis Check Aromatic Region Isotope_Decision->NMR_H Yes Reject Reject: Wrong Halogen/Isomer Isotope_Decision->Reject No (Ratio != 1:1) Coupling_Check H-2 Coupling > 8Hz? (Ortho to F) NMR_H->Coupling_Check NMR_C 13C NMR Analysis Verify C-F Splitting Coupling_Check->NMR_C Yes Coupling_Check->Reject No (Likely 2-F or 4-F) Final Confirmed Structure: 4-(4-Bromo-3-fluorobenzyl)morpholine NMR_C->Final

Figure 2: Step-by-step logic gate for structural confirmation. Note that the H-2 coupling constant is the primary discriminator for regioisomers.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Morpholines. Retrieved October 26, 2025, from [Link]

  • Royal Society of Chemistry. (2011). Elaboration of tetra-orthogonally-substituted aromatic scaffolds. Organic & Biomolecular Chemistry. Retrieved October 26, 2025, from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(4-Bromo-3-fluorobenzyl)morpholine

This guide provides a comprehensive overview of the spectroscopic data for the novel compound 4-(4-bromo-3-fluorobenzyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic data for the novel compound 4-(4-bromo-3-fluorobenzyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond data presentation, this guide offers insights into the experimental methodologies and the rationale behind the interpretation of the spectral data, ensuring a thorough understanding of the molecule's structural features.

Introduction

4-(4-Bromo-3-fluorobenzyl)morpholine is a substituted morpholine derivative with potential applications in medicinal chemistry and materials science. The presence of a brominated and fluorinated phenyl ring attached to a morpholine moiety suggests a unique electronic and conformational profile, making a detailed structural elucidation essential for its application and further development. This guide serves as a foundational reference for the spectroscopic properties of this compound.

Molecular Structure and Properties

Molecular Formula: C₁₁H₁₃BrFNO

Molecular Weight: 274.13 g/mol

Structure:

Caption: Molecular structure of 4-(4-Bromo-3-fluorobenzyl)morpholine.

Synthesis Pathway

A plausible synthetic route for 4-(4-bromo-3-fluorobenzyl)morpholine involves the reductive amination of 4-bromo-3-fluorobenzaldehyde with morpholine. This method is a standard and efficient way to form carbon-nitrogen bonds.

Synthesis reagent1 4-Bromo-3-fluorobenzaldehyde intermediate Imine Intermediate reagent1->intermediate + Morpholine, Acid catalyst reagent2 Morpholine product 4-(4-Bromo-3-fluorobenzyl)morpholine intermediate->product + Reducing Agent reducing_agent NaBH(OAc)₃ or NaBH₄

Caption: Proposed synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine.

Experimental Protocol: Synthesis

  • Reaction Setup: To a solution of 4-bromo-3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).

  • Imine Formation: Add a catalytic amount of a weak acid, like acetic acid, to facilitate the formation of the imine intermediate. The reaction is typically stirred at room temperature for 1-2 hours.

  • Reduction: Once the imine formation is observed (which can be monitored by Thin Layer Chromatography or TLC), a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise to the reaction mixture.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (typically 12-24 hours), as indicated by TLC. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(4-bromo-3-fluorobenzyl)morpholine.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50d1HAr-H (H-5)
~7.20dd1HAr-H (H-2)
~6.95t1HAr-H (H-6)
~3.70t4H-O-CH₂- (Morpholine)
~3.50s2HAr-CH₂-N
~2.45t4H-N-CH₂- (Morpholine)

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0 (d, ¹JCF)C-F
~138.0Ar-C
~132.0Ar-CH
~128.0 (d, ³JCF)Ar-CH
~115.0 (d, ²JCF)Ar-CH
~110.0 (d, ²JCF)C-Br
~67.0-O-CH₂- (Morpholine)
~62.0Ar-CH₂-N
~53.5-N-CH₂- (Morpholine)

Interpretation of NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene ring. The doublet at the lowest field (~7.50 ppm) is assigned to the proton ortho to the bromine atom. The doublet of doublets and the triplet are assigned to the other two aromatic protons, with their multiplicities arising from coupling to each other and to the fluorine atom. The morpholine ring protons are expected to appear as two triplets around 3.70 and 2.45 ppm.[2] The benzylic protons should appear as a singlet around 3.50 ppm.

In the ¹³C NMR spectrum, the carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The two distinct signals for the morpholine carbons confirm its structure, with the carbons adjacent to the oxygen appearing at a lower field than those adjacent to the nitrogen.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2800Medium-StrongAliphatic C-H stretch (CH₂)
1600-1450Medium-StrongAromatic C=C stretch
1250-1200StrongC-F stretch
1150-1050StrongC-O-C stretch (ether)
1050-1000MediumC-N stretch
~800StrongOut-of-plane C-H bend (aromatic)
~600MediumC-Br stretch

Interpretation of IR Data

The IR spectrum will be dominated by strong absorptions corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule. The presence of the aromatic ring is confirmed by the C=C stretching bands in the 1600-1450 cm⁻¹ region and the out-of-plane C-H bending vibrations. The strong C-F and C-O-C stretching bands are key diagnostic peaks for the fluoro and morpholine ether functionalities, respectively. The C-Br stretch is expected in the fingerprint region at lower wavenumbers.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[5]

Predicted Mass Spectrum (Electron Ionization - EI)

m/zRelative IntensityAssignment
273/275High[M]⁺ (Molecular ion peak, bromine isotope pattern)
185/187High[M - C₄H₈NO]⁺ (Benzylic cation)
100High[C₄H₈NO]⁺ (Morpholinomethyl cation)
91Medium[C₇H₇]⁺ (Tropylium ion)

Interpretation of MS Data

The mass spectrum is expected to show a prominent molecular ion peak at m/z 273 and 275, with a characteristic ~1:1 intensity ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The most significant fragmentation pathway is likely the cleavage of the benzylic C-N bond, leading to the formation of a stable 4-bromo-3-fluorobenzyl cation (m/z 185/187) and a morpholinomethyl radical, or the complementary morpholinomethyl cation (m/z 100).[6] Further fragmentation of the benzyl cation could lead to the formation of a tropylium ion (m/z 91).

Fragmentation MI [M]⁺˙ m/z 273/275 F1 [4-bromo-3-fluorobenzyl]⁺ m/z 185/187 MI->F1 α-cleavage F2 [morpholinomethyl]⁺ m/z 100 MI->F2 α-cleavage F3 [tropylium]⁺ m/z 91 F1->F3 rearrangement

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Alkylation of Morpholine: A Comprehensive Guide for Researchers

Introduction: The Enduring Significance of the N-Alkylated Morpholine Scaffold in Therapeutic Discovery The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into the architecture of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the N-Alkylated Morpholine Scaffold in Therapeutic Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into the architecture of a vast array of therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The strategic N-alkylation of the morpholine ring system is a pivotal transformation, enabling the modulation of a molecule's pharmacological profile by introducing a diverse range of substituents. This functionalization is instrumental in fine-tuning ligand-receptor interactions, optimizing pharmacokinetic parameters, and ultimately, enhancing therapeutic efficacy. N-alkylated morpholines are integral components of numerous approved drugs, spanning a wide spectrum of indications from anticancer and antiviral to antimicrobial and anti-inflammatory agents.[1]

This comprehensive guide provides detailed, field-proven protocols for the N-alkylation of morpholine, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these transformations, offering not just a series of steps, but a logical framework for experimental design, troubleshooting, and optimization.

Strategic Approaches to N-Alkylation: A Mechanistic Overview

The introduction of an alkyl group onto the nitrogen atom of morpholine can be achieved through several robust synthetic strategies. The choice of method is often dictated by the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule. Two of the most prevalent and reliable methods are reductive amination and direct alkylation with alkyl halides .

Reductive Amination: A Controlled and Versatile Pathway

Reductive amination is a highly effective and widely employed method for the formation of C-N bonds.[2] This process involves the reaction of morpholine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated morpholine. A key advantage of this one-pot procedure is the avoidance of over-alkylation, a common side reaction in direct alkylation methods.[3]

The general mechanism proceeds as follows:

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Morpholine Morpholine Hemiaminal Hemiaminal Intermediate Morpholine->Hemiaminal + Carbonyl Aldehyde/Ketone (R-CHO or R-CO-R') Carbonyl->Hemiaminal ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Product N-Alkylated Morpholine ReducingAgent->Product Iminium Iminium Ion Hemiaminal->Iminium - H₂O Iminium->Product + [H⁻]

Figure 1: General mechanism of reductive amination.

Direct Alkylation with Alkyl Halides: A Classical SN2 Approach

The direct N-alkylation of morpholine with alkyl halides is a classic and straightforward application of the bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This method is particularly effective for introducing primary and some secondary alkyl groups.

The general mechanism is depicted below:

SN2_Mechanism cluster_reactants Reactants Morpholine Morpholine TransitionState [Transition State] Morpholine->TransitionState AlkylHalide Alkyl Halide (R-X) AlkylHalide->TransitionState Base Base (e.g., K₂CO₃) Salt Halide Salt (M⁺X⁻) Base->Salt Product N-Alkylated Morpholine TransitionState->Product TransitionState->Salt

Figure 2: General mechanism of SN2 alkylation with an alkyl halide.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the N-alkylation of morpholine, incorporating best practices for safety, efficiency, and reproducibility.

Protocol 1: Reductive Amination of Morpholine with Benzaldehyde using Sodium Triacetoxyborohydride

This protocol describes the synthesis of N-benzylmorpholine, a common building block in medicinal chemistry. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mild nature, high selectivity for iminium ions over carbonyls, and ease of handling.[4]

Materials and Equipment:

  • Morpholine (≥99%)

  • Benzaldehyde (≥99%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow:

Reductive_Amination_Workflow Start Start Step1 1. Dissolve Morpholine and Benzaldehyde in anhydrous DCE under N₂ Start->Step1 Step2 2. Add NaBH(OAc)₃ portion-wise at room temperature Step1->Step2 Step3 3. Stir at room temperature for 2-4 hours (monitor by TLC) Step2->Step3 Step4 4. Quench reaction with saturated NaHCO₃ Step3->Step4 Step5 5. Separate organic layer Step4->Step5 Step6 6. Extract aqueous layer with DCE Step5->Step6 Step7 7. Combine organic layers and wash with brine Step6->Step7 Step8 8. Dry over MgSO₄, filter, and concentrate Step7->Step8 Step9 9. Purify by column chromatography (if necessary) Step8->Step9 End End: N-Benzylmorpholine Step9->End

Figure 3: Workflow for the reductive amination of morpholine.

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq.), benzaldehyde (1.05 eq.), and anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution of morpholine.

  • Stir the solution at room temperature for 20-30 minutes to allow for pre-formation of the hemiaminal/iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2 eq.) portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCE (2 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure N-benzylmorpholine.[5]

Protocol 2: N-Alkylation of Morpholine with Benzyl Bromide

This protocol outlines a classic SN2 reaction for the synthesis of N-benzylmorpholine using benzyl bromide as the alkylating agent and potassium carbonate as a mild base.

Materials and Equipment:

  • Morpholine (≥99%)

  • Benzyl bromide (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow:

SN2_Alkylation_Workflow Start Start Step1 1. Combine Morpholine, K₂CO₃, and anhydrous CH₃CN Start->Step1 Step2 2. Add Benzyl Bromide dropwise at room temperature Step1->Step2 Step3 3. Heat the reaction to reflux for 2-6 hours (monitor by TLC) Step2->Step3 Step4 4. Cool to room temperature and filter Step3->Step4 Step5 5. Concentrate the filtrate Step4->Step5 Step6 6. Partition between water and ethyl acetate Step5->Step6 Step7 7. Separate organic layer and wash with brine Step6->Step7 Step8 8. Dry over MgSO₄, filter, and concentrate Step7->Step8 Step9 9. Purify by column chromatography (if necessary) Step8->Step9 End End: N-Benzylmorpholine Step9->End

Figure 4: Workflow for the SN2 alkylation of morpholine.

Step-by-Step Procedure:

  • To a round-bottom flask, add morpholine (1.2 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile to make a 0.5 M solution of benzyl bromide.

  • Stir the suspension at room temperature and add benzyl bromide (1.0 eq.) dropwise.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude N-benzylmorpholine can be purified by flash column chromatography on silica gel if necessary.[5]

Data Presentation: A Comparative Analysis of N-Alkylation Methods

The choice of synthetic route can significantly impact reaction efficiency and yield. The following table provides a comparative overview of expected yields for the N-alkylation of morpholine with various alkylating agents using different methodologies.

Alkylating AgentMethodReducing Agent/BaseSolventTemperatureTypical Yield (%)Reference
BenzaldehydeReductive AminationNaBH(OAc)₃DCERoom Temp.85-95[4]
BenzaldehydeReductive AminationNaBH₃CNMeOHRoom Temp.70-85[6]
Benzyl BromideSN2 AlkylationK₂CO₃CH₃CNReflux80-90[7]
Ethyl IodideSN2 AlkylationK₂CO₃DMFRoom Temp.>90[8]
MethanolCatalytic AlkylationCuO–NiO/γ–Al₂O₃Gas Phase220 °C93.8 (selectivity)[9]
Benzyl AlcoholCatalytic AlkylationNHC–Ir(III) ComplexToluene120 °CHigh[10]

Microwave-Assisted N-Alkylation: An Expedited Approach

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter times.[8]

Protocol 3: Microwave-Assisted N-Alkylation of Morpholine with Ethyl Iodide

Materials and Equipment:

  • Morpholine (≥99%)

  • Ethyl iodide (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesizer

  • Microwave-safe reaction vessel with a stir bar

Step-by-Step Procedure:

  • In a microwave-safe reaction vessel, combine morpholine (1.2 eq.), anhydrous potassium carbonate (1.5 eq.), and a minimal amount of DMF.

  • Add ethyl iodide (1.0 eq.).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). The reaction parameters (power, temperature, and time) should be optimized for the specific instrument and scale.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction mixture as described in Protocol 2 (steps 6-9).

Safety and Handling: A Foundation of Trustworthy Science

Ensuring a safe laboratory environment is paramount. The following safety precautions must be strictly adhered to when performing N-alkylation reactions of morpholine.

Morpholine:

  • Hazards: Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[11]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[11]

Alkyl Halides (e.g., Benzyl Bromide, Ethyl Iodide):

  • Hazards: Alkyl halides are toxic and can be lachrymatory.[13] They are potential alkylating agents and should be handled with care.[14]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes.[15]

Reducing Agents:

  • Sodium Triacetoxyborohydride: While milder than other borohydrides, it should be handled in a fume hood. It is moisture-sensitive.

  • Sodium Cyanoborohydride: Highly toxic.[6] Its use may result in cyanide contamination.[6] Handle with extreme caution and follow all institutional safety protocols for handling cyanides.[16][17][18]

General Precautions:

  • Always be aware of the specific hazards associated with all reagents and solvents used. Consult the Safety Data Sheets (SDS) for each chemical before starting any experiment.[11][12][19][20]

  • Ensure that appropriate fire safety equipment is readily available.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: Empowering Innovation through Robust Methodologies

The N-alkylation of morpholine is a fundamental and enabling transformation in the synthesis of biologically active molecules. The protocols detailed in this guide, grounded in established chemical principles and supported by authoritative references, provide a solid foundation for researchers to confidently and safely synthesize a diverse array of N-alkylated morpholine derivatives. By understanding the underlying mechanisms and adhering to best practices in experimental execution and safety, scientists can continue to leverage this versatile scaffold to drive innovation in drug discovery and development.

References

  • WO2007005594A2. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • Benchchem. (2025).
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Current Organic Chemistry, 7(7), 639-661.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). A new method for the benzylation of hindered sugar hydroxyls. Tetrahedron Letters, 17(39), 3535-3536.
  • Ielo, L., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. RSC Advances, 13(35), 24451-24461.
  • Thermo Fisher Scientific. (n.d.).
  • Ortiz, K. G., et al. (2024).
  • Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X–H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. The Journal of Organic Chemistry.
  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025). Benchchem.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • Carl ROTH. (n.d.).
  • 111620 - Sodium cyanoborohydride - Safety Data Sheet. (2024). Santa Cruz Biotechnology.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. RSC Publishing.
  • Caddick, S., Fitzmaurice, R., & McDonagh, E. (2008).
  • PENTA s.r.o. (2025).
  • Sigma-Aldrich. (2025).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Alkyl halides – Knowledge and References. Taylor & Francis.
  • 4-Methylmorpholine-borane versus sodium triacetoxyborohydride in reductive amin
  • Purification of Organic Compounds by Flash Column Chrom
  • Morpholines. Synthesis and Biological Activity.
  • Fisher Scientific. (2025).
  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
  • Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Fisher Scientific. (2025).
  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
  • CN1015712B - The preparation method of N-alkylmorpholine compound.
  • Genotoxicity profiles of common alkyl halides and esters with alkylating activity.
  • Merck. (n.d.). Morpholine MSDS - 806127.
  • Sodium Cyanoborohydride SOP.docx. OSU Chemistry.
  • Isolation And Purification Of Substance By Column Chromatography.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org.
  • Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate.
  • Reactions of alkyl halides - an overview. Chemistry LibreTexts.
  • Merck Millipore. (n.d.).
  • Chemos GmbH & Co. KG. (n.d.).
  • A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. PMC - NIH.

Sources

Application

Application Note: 4-(4-Bromo-3-fluorobenzyl)morpholine in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, physicochemical properties, and experimental protocols for 4-(4-Bromo-3-fluorobenzyl)morpholine ,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, physicochemical properties, and experimental protocols for 4-(4-Bromo-3-fluorobenzyl)morpholine , a versatile building block for introducing the privileged morpholine-benzyl pharmacophore.[1][2]

CAS Registry Number: 897016-96-5 (Analogous references: 132833-51-3 for non-fluorinated parent) Molecular Formula: C₁₁H₁₃BrFNO Molecular Weight: 274.13 g/mol [1][2][3]

Executive Summary

4-(4-Bromo-3-fluorobenzyl)morpholine serves as a critical late-stage diversification intermediate .[1][2] In modern drug design, it functions as a "plug-and-play" module that simultaneously introduces a solubility-enhancing morpholine ring and a metabolically robust fluorinated linker.[1][2] The aryl bromide moiety acts as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of biaryl or aryl-amine libraries targeting CNS disorders, kinases, and GPCRs.[1]

Chemical Profile & Pharmacophore Analysis[2][4][5][6][7][8][9]

Structural Logic (The "Why")

This molecule is not merely a reagent; it is a pre-assembled pharmacophore designed to address specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges.

  • Morpholine Ring (Solubility & H-Bonding): The ether oxygen acts as a hydrogen bond acceptor, while the amine nitrogen (pKa ~8.[1]3) is largely protonated at physiological pH, improving aqueous solubility without compromising membrane permeability. This is crucial for crossing the Blood-Brain Barrier (BBB).[1]

  • 3-Fluoro Substitution (Metabolic Blocking): The fluorine atom at the meta position exerts a dual effect:[1]

    • Electronic: It deactivates the ring slightly, modulating the reactivity of the bromide in metal-catalyzed couplings.[1]

    • Metabolic: It blocks the metabolically labile C-3 position, preventing oxidative defluorination or hydroxylation by CYP450 enzymes, thereby extending the half-life (

      
      ) of the final drug candidate.[1]
      
  • 4-Bromo Handle (Reactivity): The bromine atom is the site of diversification.[1][2][4] It is sufficiently reactive for oxidative addition to Pd(0) but stable enough to survive standard handling.

Physicochemical Properties Table[1][10]
PropertyValueImplication for Drug Design
LogP (Predicted) ~2.3 - 2.8Optimal range for CNS penetration and oral bioavailability (Lipinski compliant).[1][2]
H-Bond Acceptors 2 (N, O)Facilitates interaction with kinase hinge regions or GPCR binding pockets.[1]
Rotatable Bonds 2Low conformational entropy penalty upon binding.[1][2]
Boiling Point ~313°CThermally stable for high-temperature microwave synthesis.[1][2]

Visualization: Pharmacophore & Workflow[2]

G cluster_0 Scaffold Anatomy cluster_1 Downstream Applications Morpholine Morpholine Ring (Solubility/H-Bonding) Linker Benzyl Carbon (Rotational Freedom) Morpholine->Linker Phenyl Phenyl Ring (Pi-Stacking) Linker->Phenyl Fluoro 3-Fluoro Group (Metabolic Block) Phenyl->Fluoro Bromo 4-Bromo Handle (Cross-Coupling Site) Phenyl->Bromo Suzuki Suzuki Coupling (Biaryl Scaffolds) Bromo->Suzuki Buchwald Buchwald-Hartwig (Amination) Bromo->Buchwald Heck Heck Reaction (Alkenylation) Bromo->Heck Target Target Classes: - Kinase Inhibitors - CNS Agents (5-HT/DA) - Sigma Receptor Ligands Suzuki->Target Buchwald->Target

Figure 1: Structural decomposition of the scaffold and its divergence into key medicinal chemistry reaction pathways.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Building Block (Reductive Amination)

Use this protocol if you need to synthesize the starting material from 4-bromo-3-fluorobenzaldehyde.[1][2]

Reagents:

  • 4-Bromo-3-fluorobenzaldehyde (1.0 equiv)[1][2]

  • Morpholine (1.2 equiv)[2]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[2]

  • Acetic Acid (cat., 1-2 drops)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Activation: In a round-bottom flask, dissolve 4-bromo-3-fluorobenzaldehyde (10 mmol) in DCM (40 mL). Add morpholine (12 mmol) and catalytic acetic acid. Stir at Room Temperature (RT) for 30 minutes to form the iminium ion intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS.[1][2][5]

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).

    • Expected Yield: 85–95%[1]

    • Appearance: Colorless to pale yellow oil/solid.[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling (Application)

This protocol demonstrates the coupling of 4-(4-Bromo-3-fluorobenzyl)morpholine with a generic aryl boronic acid to generate a biaryl lead compound.[1][2]

Reagents:

  • Substrate: 4-(4-Bromo-3-fluorobenzyl)morpholine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][6]·DCM (3–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk tube with the Substrate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and K₂CO₃ solution (0.75 mL).

  • Reaction:

    • Thermal: Heat at 90°C for 12–16 hours.

    • Microwave (Preferred): Heat at 110°C for 30–60 minutes.

  • Monitoring: Check conversion via LC-MS. The bromine peak (M+ and M+2 pattern) should disappear, replaced by the biaryl mass.

  • Workup: Filter through a pad of Celite to remove Palladium black.[2] Wash the pad with EtOAc.[1] Wash the filtrate with water and brine.[1]

  • Purification: Concentrate and purify via automated flash chromatography (Gradient: 10% to 80% EtOAc in Hexanes). The morpholine amine is basic; if streaking occurs, add 1% Triethylamine to the eluent.

Quality Control & Characterization

To ensure the integrity of the building block before use in library synthesis:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic benzylic singlet (~3.5 ppm, 2H) and the morpholine multiplets (~2.4 ppm, 4H; ~3.7 ppm, 4H). The aromatic region should show the specific splitting pattern of the 1,3,4-substituted ring.

  • ¹⁹F NMR: Essential for confirming the presence of the fluorine atom (typically ~ -100 to -120 ppm depending on referencing).[1][2]

  • Storage: Store under inert gas at 2–8°C. Aryl bromides are generally stable, but the benzylic amine can be sensitive to oxidation over long periods.

References

  • Morpholine Pharmacophore Review: Morpholine as a ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 2020.[1][7][8]

  • Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: The scheme and mechanism.[1][2][6] Organic Chemistry Portal.[1][2]

  • General Synthesis of Morpholine Benzyl Halides: Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation. E3S Web of Conferences, 2024.[9]

  • Commercial Availability & Properties: 4-(4-Bromo-3-fluorobenzyl)morpholine Product Page. Smolecule.[1][2]

Sources

Method

Application Notes and Protocols for the Utilization of 4-(4-Bromo-3-fluorobenzyl)morpholine in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4-Bromo-3-fluorobenzyl)morpholine as a foundational scaffold in modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-(4-Bromo-3-fluorobenzyl)morpholine as a foundational scaffold in modern drug discovery campaigns. The protocols outlined herein are designed to be robust and self-validating, reflecting field-proven insights and established best practices in medicinal chemistry and pharmacology.

Introduction: The Strategic Value of the 4-(4-Bromo-3-fluorobenzyl)morpholine Scaffold

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into approved drugs and clinical candidates.[1][2][3] Its prevalence stems from a combination of advantageous physicochemical and biological properties. The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a versatile synthetic handle for molecular elaboration.[1][4] Furthermore, the oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[5]

The 4-(4-Bromo-3-fluorobenzyl) moiety introduces additional features that are highly valuable in drug design. The bromine and fluorine atoms on the phenyl ring modulate the electronic properties and lipophilicity of the scaffold, influencing its binding affinity and pharmacokinetic profile. The benzyl group provides a flexible linker, allowing for optimal positioning of the substituted phenyl ring within a target's binding site. This combination of a privileged morpholine core with a strategically halogenated benzyl substituent makes 4-(4-Bromo-3-fluorobenzyl)morpholine a compelling starting point for the discovery of novel therapeutics across various disease areas.

Potential Therapeutic Applications and Target Classes

While 4-(4-Bromo-3-fluorobenzyl)morpholine is a novel chemical entity without extensively documented biological activity, its structural motifs suggest several promising avenues for investigation. Phenylmorpholine analogs have been explored as releasers and/or reuptake inhibitors of monoamine neurotransmitters, indicating potential applications in treating neurological and psychiatric disorders such as depression and addiction.[6] The morpholine scaffold is also a key component of inhibitors of various kinases and other enzymes implicated in oncology and inflammatory diseases.[4]

Based on these precedents, potential target classes for derivatives of 4-(4-Bromo-3-fluorobenzyl)morpholine include:

  • G-Protein Coupled Receptors (GPCRs): Particularly monoamine transporters (e.g., SERT, DAT, NET).

  • Kinases: A broad range of kinases involved in cell signaling pathways.

  • Enzymes: Including but not limited to cholinesterases and monoamine oxidases, which are relevant in neurodegenerative diseases.[7]

Proposed Drug Discovery Workflow

The following workflow outlines a systematic approach to leveraging 4-(4-Bromo-3-fluorobenzyl)morpholine as a starting point for a drug discovery program.

DrugDiscoveryWorkflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization Initial Screening Initial Screening Analog Synthesis Analog Synthesis Initial Screening->Analog Synthesis SAR by Catalog Hit Confirmation Hit Confirmation Analog Synthesis->Hit Confirmation Iterative Screening Lead Generation Lead Generation Hit Confirmation->Lead Generation Preliminary ADME Preliminary ADME Lead Generation->Preliminary ADME Profiling In Vitro Pharmacology In Vitro Pharmacology Preliminary ADME->In Vitro Pharmacology Candidate Selection Structure-Based Design Structure-Based Design In Vitro Pharmacology->Structure-Based Design In Vivo Efficacy In Vivo Efficacy Structure-Based Design->In Vivo Efficacy Model Testing IND-Enabling Studies IND-Enabling Studies In Vivo Efficacy->IND-Enabling Studies Preclinical Development

Caption: A generalized drug discovery workflow starting with 4-(4-Bromo-3-fluorobenzyl)morpholine.

Experimental Protocols

Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine Derivatives

The synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine can be achieved through standard synthetic methodologies. A common approach involves the reductive amination of 4-bromo-3-fluorobenzaldehyde with morpholine. For the generation of a library of analogs for structure-activity relationship (SAR) studies, variations can be introduced at either the morpholine or the benzyl moiety.

Protocol 4.1.1: Reductive Amination for the Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine

  • To a solution of 4-bromo-3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add morpholine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-Bromo-3-fluorobenzyl)morpholine.

Rationale for Experimental Choices:

  • Solvent: DCM and DCE are excellent choices for reductive amination due to their inertness and ability to dissolve both the starting materials and the intermediate iminium ion.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for the reduction of iminium ions in the presence of other functional groups.

Primary Screening: Target-Based Assays

A logical first step is to screen 4-(4-Bromo-3-fluorobenzyl)morpholine and its initial analogs against a panel of relevant biological targets. Given the structural alerts for monoamine transporter activity, a primary screen could focus on radioligand binding assays for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Protocol 4.2.1: Monoamine Transporter Radioligand Binding Assay

  • Prepare cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

  • In a 96-well plate, combine the cell membranes (10-20 µg of protein) with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET) at a concentration near its Kd.

  • Add varying concentrations of the test compound (4-(4-Bromo-3-fluorobenzyl)morpholine or its analogs) to the wells.

  • For non-specific binding determination, add a high concentration of a known inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, or desipramine for NET).

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Data Presentation:

CompoundSERT IC₅₀ (nM)DAT IC₅₀ (nM)NET IC₅₀ (nM)
4-(4-Bromo-3-fluorobenzyl)morpholineExperimental ValueExperimental ValueExperimental Value
Analog 1Experimental ValueExperimental ValueExperimental Value
Analog 2Experimental ValueExperimental ValueExperimental Value
Secondary Screening: Cell-Based Functional Assays

Compounds that demonstrate significant binding affinity in the primary screen should be advanced to cell-based functional assays to determine their mechanism of action (e.g., inhibitor or substrate). Neurotransmitter uptake assays are a standard method for this purpose.

Protocol 4.3.1: Neurotransmitter Uptake Assay

  • Plate HEK293 cells stably expressing the target transporter (SERT, DAT, or NET) in a 96-well plate and grow to confluence.

  • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor for 10-20 minutes at 37°C.

  • Initiate the uptake reaction by adding a mixture of [³H]-labeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) and unlabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells with a scintillation cocktail.

  • Measure the radioactivity in the cell lysates using a liquid scintillation counter.

  • Calculate the percent inhibition of neurotransmitter uptake and determine the IC₅₀ value.

Lead Optimization and Bioisosteric Replacement

Once a lead compound with a desirable in vitro profile is identified, the next phase involves optimizing its properties through medicinal chemistry. This often involves bioisosteric replacement of certain functional groups to improve potency, selectivity, and pharmacokinetic properties.[8][9][10]

Bioisosteric Replacement Strategy:

Bioisosteres cluster_0 Parent Scaffold cluster_1 Potential Bioisosteric Replacements Parent 4-(4-Bromo-3-fluorobenzyl)morpholine Bromo_replace Bromo -> Cl, CN, CF3 Parent->Bromo_replace Modulate electronics and lipophilicity Fluoro_replace Fluoro -> H, Cl, Me Parent->Fluoro_replace Fine-tune pKa and metabolic stability Phenyl_replace Phenyl -> Pyridyl, Thienyl Parent->Phenyl_replace Alter solubility and H-bonding capacity Morpholine_replace Morpholine -> Thiomorpholine, Piperidine Parent->Morpholine_replace Explore alternative scaffolds

Caption: Bioisosteric replacement strategies for the lead optimization of 4-(4-Bromo-3-fluorobenzyl)morpholine.

The trifluoromethyl group, for instance, can be a bioisosteric replacement for the nitro group and can influence the metabolic stability of a compound.[11] Similarly, replacing the phenyl ring with other aromatic heterocycles can alter the molecule's properties.[12]

Preliminary ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial for the success of a drug discovery project.

Key In Vitro ADME Assays:

AssayPurpose
PAMPA (Parallel Artificial Membrane Permeability Assay)To assess passive permeability.
Caco-2 Permeability Assay To predict intestinal absorption and identify potential P-gp substrates.
Microsomal Stability Assay To evaluate metabolic stability in liver microsomes.
CYP450 Inhibition Assay To identify potential for drug-drug interactions.
Plasma Protein Binding Assay To determine the extent of binding to plasma proteins.
hERG Patch Clamp Assay To assess the risk of cardiac toxicity.

Conclusion

4-(4-Bromo-3-fluorobenzyl)morpholine represents a promising starting point for drug discovery endeavors. Its combination of a privileged morpholine scaffold and a strategically halogenated benzyl group provides a solid foundation for the development of novel therapeutics. The systematic workflow and detailed protocols provided in these application notes offer a comprehensive framework for researchers to unlock the full potential of this versatile chemical entity. By employing a rational, iterative approach to design, synthesis, and testing, scientists can effectively navigate the path from a promising starting scaffold to a viable clinical candidate.

References

  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • Molecules. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PubMed. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Retrieved from [Link]

  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. Retrieved from [Link]

  • ChemistrySelect. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials | Journal of Medicinal Chemistry. Retrieved from [Link]

  • HETEROCYCLES. (1994). AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE. Retrieved from [Link]

  • Chemchart. (n.d.). 4-(3-bromobenzyl)morpholine (364793-82-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved from [Link]

  • Google Patents. (n.d.). US20130203752A1 - Phenylmorpholines and analogues thereof.
  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • European Patent Office. (n.d.). Advanced drug development and manufacturing - Patent 2511844. Retrieved from [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • Hypha Discovery Blogs. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. Retrieved from [Link]

Sources

Application

Suzuki coupling reactions with 4-(4-Bromo-3-fluorobenzyl)morpholine

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(4-Bromo-3-fluorobenzyl)morpholine [1] Introduction & Executive Summary 4-(4-Bromo-3-fluorobenzyl)morpholine is a high-value intermediate in medicinal chemistry, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(4-Bromo-3-fluorobenzyl)morpholine [1]

Introduction & Executive Summary

4-(4-Bromo-3-fluorobenzyl)morpholine is a high-value intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1] The morpholine moiety serves as a solubility-enhancing pharmacophore, while the 3-fluoro-4-bromobenzyl core provides a reactive handle for biaryl construction via Suzuki-Miyaura coupling.[1]

This Application Note addresses the specific challenges associated with this substrate:

  • The "Ortho-Fluorine Effect": The fluorine atom at the 3-position (ortho to the bromide) electronically activates the C-Br bond for oxidative addition but may induce minor steric or electronic repulsion during transmetalation.[1]

  • Lewis Basic Nitrogen: The morpholine nitrogen can competitively coordinate with palladium species, potentially poisoning the catalyst if low-ligand systems (like Pd(OAc)₂) are used without bulky phosphines.[1]

  • Purification Strategy: The basicity of the morpholine tail offers a distinct advantage for purification via acid-base extraction, which is detailed in the protocols below.

Mechanistic Insight: The Ortho-Fluoro Advantage

The presence of the fluorine atom ortho to the leaving group (Br) significantly alters the reaction kinetics compared to a non-fluorinated benzyl morpholine.

  • Oxidative Addition (Accelerated): Fluorine is highly electronegative (

    
    ). Through the inductive effect (-I), it withdraws electron density from the aromatic ring, making the carbon-bromine bond more electron-deficient.[1] This lowers the activation energy for the oxidative addition of Pd(0), often the rate-determining step for aryl bromides.
    
  • Transmetalation (Potential Stall): While oxidative addition is faster, the electron-poor Pd(II) intermediate may bind the boronate species less tightly.[1] Therefore, using a strong base (e.g., Cs₂CO₃ or K₃PO₄) is critical to form the reactive boronate "ate" complex.

Visualizing the Catalytic Cycle & Fluorine Impact

SuzukiMechanism cluster_F Ortho-Fluorine Effect Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Accelerated by 3-F) Start->OxAdd + Substrate Substrate Substrate: 4-(4-Br-3-F-benzyl)morpholine Substrate->OxAdd TransMet Transmetalation OxAdd->TransMet Pd(II)-Ar-Br BaseStep Base Activation (Boronic Acid → Boronate) BaseStep->TransMet + Ar'-B(OH)3 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Start - Product Product Biaryl Product RedElim->Product

Caption: Catalytic cycle highlighting the inductive activation of the C-Br bond by the ortho-fluorine substituent.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6] Method A is the robust, cost-effective standard for simple boronic acids.[1] Method B is the high-performance method for sterically hindered or electron-poor boronic acids.[1]

Method A: Standard Conditions (Pd(dppf)Cl₂)

Best for: Routine couplings with phenyl/heteroaryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, ~274 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate, boronic acid, K₂CO₃, and Pd catalyst.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS (Look for consumption of Br-starting material, M+H = 274/276).

  • Workup (Specific for Morpholines):

    • Cool to RT. Dilute with EtOAc.

    • Crucial Step: Extract the organic layer with 1M HCl . The product (containing morpholine) will protonate and move to the aqueous layer; non-basic impurities (phosphine oxides, homocoupled boronic acids) remain in the organic layer.

    • Discard organic layer.[1]

    • Basify the aqueous layer to pH ~10 using 2M NaOH.

    • Extract back into EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Method B: High-Efficiency Conditions (Buchwald G2)

Best for: Difficult couplings, heteroaryl chlorides, or rapid synthesis.[1]

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution, 3.0 equiv)

  • Solvent: THF

  • Temperature: 60°C (mild heating)

Why this works: The XPhos ligand creates a bulky, electron-rich Pd center that prevents the morpholine nitrogen from binding to the metal, ensuring high turnover numbers (TON).

Data & Optimization Guide

Table 1: Solvent & Base Screening Matrix (Representative Data)

EntryCatalystBaseSolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10065Significant protodeboronation observed.[1]
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9088 Recommended Standard. Robust.
3XPhos Pd G2K₃PO₄THF/H₂O6095 Fastest conversion (<2 hrs).[1]
4Pd(OAc)₂Cs₂CO₃DMF11040Low yield due to Pd black formation (amine poisoning).

Workflow Visualization

Workflow Input Start: 4-(4-Br-3-F-benzyl)morpholine + Boronic Acid Cat Add Catalyst: Pd(dppf)Cl2 or XPhos G2 Input->Cat Heat Heat: 90°C (Dioxane) 60°C (THF) Cat->Heat Check LC-MS Check: Is Br consumed? Heat->Check Check->Heat No (Continue) AcidWash Acid Extraction: 1M HCl wash (Removes non-basic byproducts) Check->AcidWash Yes BaseWash Basify & Re-extract: pH 10 -> EtOAc AcidWash->BaseWash Final Pure Biaryl Product BaseWash->Final

Caption: Experimental workflow emphasizing the Acid-Base purification strategy unique to morpholine derivatives.

Troubleshooting & Expert Tips

  • Pd-Black Formation: If the reaction mixture turns black immediately and conversion stops, the morpholine nitrogen is likely coordinating to the Pd.

    • Solution: Switch to XPhos Pd G2 or SPhos Pd G2 .[1] These precatalysts contain bulky biarylphosphine ligands that sterically crowd out the morpholine nitrogen.

  • Protodeboronation: If the aryl bromide remains but the boronic acid disappears.

    • Solution: The ortho-fluorine makes the ring electron-poor, but if the boronic acid is also electron-poor (e.g., 2-pyridine boronic acid), hydrolysis competes.[1] Switch to anhydrous conditions using Cs₂CO₃ in DMF or use a boronic ester (pinacol ester) instead of the acid.

  • Emulsions: During the workup, the morpholine surfactant properties can cause emulsions.

    • Solution: Add a small amount of saturated Brine or Methanol to the separatory funnel to break the emulsion.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on Morpholine as a pharmacophore).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1]

Sources

Method

Application Note: High-Efficiency Gram-Scale Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine

Executive Summary This application note details a robust, gram-scale protocol for the synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine , a critical intermediate in medicinal chemistry often utilized as a scaffold for Su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, gram-scale protocol for the synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine , a critical intermediate in medicinal chemistry often utilized as a scaffold for Suzuki-Miyaura cross-couplings.

While benzyl morpholines can be synthesized via direct alkylation of benzyl halides, that route often necessitates the handling of lachrymatory alkylating agents and can suffer from chemoselectivity issues. The protocol defined here utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB).[1][2][3] This method is selected for its operational simplicity, high chemoselectivity (preserving the Ar-Br and Ar-F moieties), and ability to deliver high-purity product (>95%) often without chromatographic purification.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the stability of the C-N bond formed between the secondary amine (morpholine) and the benzaldehyde derivative.

Retrosynthesis Product 4-(4-Bromo-3-fluorobenzyl)morpholine (Target Molecule) Precursors 4-Bromo-3-fluorobenzaldehyde + Morpholine Product->Precursors Reductive Amination Disconnection C-N Bond Disconnection

Figure 1: Retrosynthetic disconnection showing the conversion of aldehyde and amine precursors to the target benzyl morpholine.

Why Sodium Triacetoxyborohydride (STAB)?
  • Selectivity: Unlike Sodium Borohydride (

    
    ), STAB does not reduce aldehydes/ketones rapidly, allowing the iminium ion to form and be reduced selectively in situ.
    
  • Safety: It avoids the generation of toxic HCN associated with Sodium Cyanoborohydride (

    
    ).
    
  • Halogen Tolerance: The mild conditions prevent dehalogenation of the aromatic bromine, a risk when using catalytic hydrogenation (

    
    ).
    

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]
ReagentMW ( g/mol )Equiv.[4][5]Mass/Vol (for 10 mmol scale)Role
4-Bromo-3-fluorobenzaldehyde 203.011.02.03 gLimiting Reagent
Morpholine 87.121.10.96 g (approx 0.96 mL)Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.42.97 gReducing Agent
Acetic Acid (Glacial) 60.051.00.60 g (approx 0.57 mL)Catalyst
1,2-Dichloroethane (DCE) --40 mL (0.25 M)Solvent
Step-by-Step Procedure

Step 1: Iminium Ion Formation [2]

  • Charge a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Add 4-Bromo-3-fluorobenzaldehyde (2.03 g, 10.0 mmol) and 1,2-Dichloroethane (DCE) (40 mL). Stir until dissolved.

  • Add Morpholine (0.96 g, 11.0 mmol) followed by Acetic Acid (0.60 g, 10.0 mmol).

    • Note: The addition of acetic acid catalyzes the formation of the iminium species.[3] The solution may turn slightly yellow or cloudy.

  • Stir the mixture at Room Temperature (20–25 °C) for 30–60 minutes under a nitrogen atmosphere.

Step 2: Selective Reduction 5. Cool the reaction mixture slightly (0–5 °C) using an ice bath. This is a safety precaution to manage the mild exotherm. 6. Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) portion-wise over 5–10 minutes.

  • Observation: Mild gas evolution (
    
    
    ) may occur. Ensure the system is vented (e.g., via a needle/bubbler).
  • Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 4–16 hours.
  • Process Check: Monitor by TLC (Silica, 20% EtOAc/Hexanes). The aldehyde spot (
    
    
    ) should disappear, replaced by a lower
    
    
    amine spot (often streaks without base).

Step 3: Work-up (The "Self-Validating" Purification) This step utilizes the basicity of the product to separate it from neutral non-amine impurities without chromatography.

  • Quench: Add saturated aqueous

    
     (30 mL) to the reaction mixture and stir vigorously for 15 minutes to neutralize the acid and quench excess borohydride.
    
  • Extraction: Transfer to a separatory funnel. Separate the phases. Extract the aqueous layer with DCM (

    
     mL). Combine organic layers.
    
  • Acid Wash (Purification): Extract the combined organic phase with 1N HCl (

    
     mL).
    
    • Mechanism:[2] The product (amine) becomes protonated and moves to the aqueous layer. Neutral impurities (unreacted aldehyde) stay in the organic layer.

    • Discard the organic layer (or keep for recovery of non-basic byproducts).

  • Basification: Cool the combined acidic aqueous extracts to 0 °C. Basify carefully with 4N NaOH until pH > 12. The product will oil out or precipitate as a white solid.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (

    
     mL).
    
  • Drying: Dry the combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    
Expected Results[4][5][6][7][8][10]
  • Yield: 2.45 – 2.60 g (90–95%)

  • Appearance: White to off-white low-melting solid (mp 42–43 °C).

  • Purity: >95% by

    
     NMR.
    

Work-up Logic & Purification Flow

The following diagram illustrates the "Self-Validating" Acid/Base workup, ensuring that only the desired amine product is isolated.

Workup ReactionMix Crude Reaction Mixture (Product, Impurities, Solvent) Quench Quench with sat. NaHCO3 Phase Separation ReactionMix->Quench OrgLayer1 Organic Layer (Product + Neutrals) Quench->OrgLayer1 AqLayer1 Aqueous Layer (Boron salts) Quench->AqLayer1 Discard AcidExtract Extract with 1N HCl OrgLayer1->AcidExtract OrgLayer2 Organic Layer (Neutral Impurities/Aldehyde) AcidExtract->OrgLayer2 Discard AqLayer2 Aqueous Acidic Layer (Protonated Product Salt) AcidExtract->AqLayer2 Basify Basify with NaOH (pH > 12) Extract with DCM AqLayer2->Basify FinalProduct Final Organic Layer (Pure Product) Basify->FinalProduct

Figure 2: Acid-Base extraction workflow. This process chemically filters non-basic impurities, often eliminating the need for column chromatography.

Analytical Characterization

To validate the synthesis, compare spectral data against the following expected values:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.49 (t, J = 7.8 Hz, 1H, Ar-H),
      
    • 7.15 (dd, J = 10.0, 1.8 Hz, 1H, Ar-H),

    • 7.02 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H),

    • 3.70 (t, J = 4.6 Hz, 4H, Morpholine

      
      ),
      
    • 3.46 (s, 2H, Benzylic

      
      ),
      
    • 2.43 (t, J = 4.6 Hz, 4H, Morpholine

      
      ).
      
  • Mass Spectrometry (ESI): Calculated for

    
    ; Expected m/z = 274.0/276.0 (1:1 Br isotope pattern).
    

Process Safety & Troubleshooting

Safety Hazards
  • Sodium Triacetoxyborohydride: Reacts with water/acid to release hydrogen gas (flammable). Keep dry and add slowly.

  • 1,2-Dichloroethane: Carcinogen and toxic. Handle in a fume hood. Alternative: DCM or THF can be used, though DCE often provides faster reaction rates in reductive aminations.

Troubleshooting Guide
IssuePossible CauseSolution
Incomplete Conversion Wet solvent or old STAB reagent.STAB degrades in moisture. Use a fresh bottle or increase equivalents to 1.6–2.0. Ensure molecular sieves are used if solvent is wet.
Emulsion during Workup Fine precipitate of Boron salts.Add a small amount of solid NaCl or filter through a Celite pad before separation.
Product is Colored Oxidation of trace amine impurities.The acid/base workup usually clears this. If persistent, a short silica plug (100% EtOAc) will remove color.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • ChemicalBook. (n.d.). 4-(4-Bromo-3-fluorobenzyl)morpholine Product Properties and CAS 897016-96-5. Link

  • Sigma-Aldrich. (n.d.).[6] Sodium triacetoxyborohydride Product Specification and Safety Data Sheet. Link

Sources

Application

Analytical methods for characterizing 4-(4-Bromo-3-fluorobenzyl)morpholine

Abstract This application note details a rigorous analytical framework for the characterization of 4-(4-Bromo-3-fluorobenzyl)morpholine (CAS: 897016-96-5), a critical intermediate in the synthesis of bioactive pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a rigorous analytical framework for the characterization of 4-(4-Bromo-3-fluorobenzyl)morpholine (CAS: 897016-96-5), a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Due to the presence of a basic morpholine moiety and a halogenated aromatic core, this molecule presents specific challenges in chromatography (peak tailing) and spectroscopy (isomeric differentiation). This guide provides validated protocols for HPLC-UV/MS, NMR (


H, 

C,

F), and FT-IR, designed to ensure structural integrity and purity >98% for downstream cross-coupling reactions.

Introduction

4-(4-Bromo-3-fluorobenzyl)morpholine serves as a versatile building block in medicinal chemistry.[1] The aryl bromide functionality facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the morpholine ring improves solubility and pharmacokinetic profiles.

Physicochemical Profile:

  • Formula: C

    
    H
    
    
    
    BrFNO
  • Molecular Weight: 274.13 g/mol [1][2]

  • Appearance: Off-white solid or viscous oil (purity dependent).

  • Solubility: Soluble in DCM, Methanol, DMSO; sparingly soluble in water.

Analytical Strategy Workflow

The following workflow ensures comprehensive validation of the material.

CharacterizationWorkflow Sample Crude Sample Prep Sample Preparation (MeOH/ACN) Sample->Prep HPLC HPLC-UV/MS (Purity & ID) Prep->HPLC Dilute to 0.5 mg/mL NMR NMR Spectroscopy (Structure) Prep->NMR Dissolve in CDCl3/DMSO IR FT-IR (Func. Groups) Prep->IR Neat/KBr COA Certificate of Analysis HPLC->COA Purity >98% MS Match NMR->COA Integrals Correct IR->COA

Figure 1: Analytical workflow for full characterization.

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

Challenge: The tertiary amine in the morpholine ring can interact with residual silanols on silica columns, leading to peak tailing. Solution: Use of a "base-deactivated" C18 column or high-pH stable hybrid columns allows for sharper peaks. Alternatively, acidic mobile phases (Formic Acid) protonate the amine, improving peak shape on standard C18 phases.

Protocol: Purity & Identity Profiling
ParameterCondition
Instrument Agilent 1290 Infinity II or Waters Acquity UPLC
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Equivalent
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate pH 9.5 for basic method)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B; 2-15 min: 5%

95% B; 15-20 min: 95% B
Detection UV @ 254 nm (aromatic) and 210 nm (amide/amine backbone)
MS Source ESI Positive Mode (Scan range 100–600 m/z)

Data Interpretation:

  • Retention Time (

    
    ):  Expect elution in the middle of the gradient (approx. 8-10 min) due to the lipophilic benzyl-bromide moiety.
    
  • Mass Spectrum: Look for the characteristic bromine isotope pattern .

    • M+H Peaks: Two peaks of nearly equal intensity at m/z 274.0 (

      
      Br) and m/z 276.0  (
      
      
      
      Br).
    • Note: Absence of this 1:1 doublet indicates debromination or incorrect structure.

Method 2: NMR Spectroscopy ( H, C, F)

Challenge: Differentiating the specific regioisomer (4-bromo-3-fluoro vs. isomers like 2-bromo-4-fluoro). Solution: Analysis of coupling constants (


-values) between Fluorine and aromatic protons.
Protocol: Structural Elucidation
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    
    .
  • Concentration: ~10 mg in 0.6 mL solvent.

Expected Spectral Features (


H NMR, 400 MHz, CDCl

):
  • Aromatic Region (7.0 – 7.6 ppm):

    • The 1,3,4-substitution pattern creates a distinct splitting tree.

    • H-5 (Ortho to Br, Meta to F): Appears as a triplet-like doublet or dd due to coupling with H-6 and F.

    • H-2 (Between Benzyl and F): Doublet or singlet with fine splitting (

      
       coupling).
      
    • H-6 (Ortho to Benzyl): Doublet of doublets.

  • Benzylic Region (~3.5 ppm):

    • Singlet (2H): The CH

      
       linking the benzene ring and morpholine. Sharp singlet confirms no adjacent chiral centers or restricted rotation.
      
  • Morpholine Ring:

    • ~3.70 ppm (4H, t): O-CH

      
       protons (deshielded by oxygen).
      
    • ~2.45 ppm (4H, t): N-CH

      
       protons.
      

F NMR: 
  • Single signal around -100 to -115 ppm (typical for aryl fluorides). This confirms the presence of a single fluorine atom and purity from other fluorinated isomers.

NMR_Logic Spectrum 1H NMR Spectrum Aromatic Aromatic Region (7.0-7.6 ppm) Pattern 1,3,4-Substituted System (Confirm Regioisomer) Aromatic->Pattern Splitting Analysis Aliphatic Aliphatic Region (2.0-4.0 ppm) Benzyl Benzyl Aliphatic->Benzyl Singlet @ ~3.5 ppm Morpholine Morpholine Aliphatic->Morpholine 2x Triplets (O-CH2 vs N-CH2) Conclusion Structure Confirmed Pattern->Conclusion Correct Isomer Benzyl->Conclusion Morpholine->Conclusion Intact Amine

Figure 2: NMR interpretation logic tree.

Method 3: Infrared Spectroscopy (FT-IR)

Purpose: Rapid identification of functional groups for goods-in QC.

  • C-H Stretch (Aromatic): 3000–3100 cm

    
     (weak).
    
  • C-H Stretch (Aliphatic): 2800–2950 cm

    
     (morpholine CH
    
    
    
    ).
  • C-F Stretch: 1200–1250 cm

    
     (strong band).
    
  • C-N Stretch: 1100–1150 cm

    
    .
    
  • Ar-Br Stretch: 600–700 cm

    
     (fingerprint region).
    

Troubleshooting & QC Criteria

ObservationProbable CauseCorrective Action
HPLC Peak Tailing Interaction between morpholine N and silanols.Add 0.1% Triethylamine (TEA) to mobile phase or use high-pH resistant column.
Extra Mass Peaks (M+16) N-Oxide formation.Check storage conditions; morpholines can oxidize. Store under N

at 4°C.
NMR: Broad Benzyl Peak Salt formation (HCl salt vs Free base).Perform a "shake-out" with NaHCO

/DCM to isolate the free base for sharp NMR signals.

References

  • National Institute for Occupational Safety and Health (NIOSH). Analytical Method for Morpholines (Method S150).[3] CDC Stacks.[4] Available at: [Link][4]

  • Organic Chemistry Portal. Synthesis of Morpholines and Benzyl Derivatives. Available at: [Link]

Sources

Method

Application Notes and Protocols for 4-(4-Bromo-3-fluorobenzyl)morpholine: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of the Morpholine Moiety and the Utility of 4-(4-Bromo-3-fluorobenzyl)morpholine In the landscape of medicinal chemistry, the morpholine heterocycle is a privileged scaffold, freque...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Morpholine Moiety and the Utility of 4-(4-Bromo-3-fluorobenzyl)morpholine

In the landscape of medicinal chemistry, the morpholine heterocycle is a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic and pharmacodynamic (PK/PD) properties, making it a valuable building block in the design of novel therapeutics.[2][3] The subject of this guide, 4-(4-Bromo-3-fluorobenzyl)morpholine, is a strategically designed synthetic intermediate that leverages the benefits of the morpholine ring while providing reactive handles for further molecular elaboration.

This intermediate possesses a unique combination of features: a morpholine ring for improved drug-like properties, a benzyl group as a common pharmacophore element, and critically, a bromo-fluoro-substituted phenyl ring. The bromine atom serves as a versatile functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the facile introduction of a wide range of molecular fragments.[4][5] The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability. These attributes make 4-(4-Bromo-3-fluorobenzyl)morpholine a highly valuable starting material for the synthesis of diverse compound libraries in drug discovery programs, particularly those targeting the central nervous system (CNS).[6]

This document provides detailed application notes and protocols for the effective use of 4-(4-Bromo-3-fluorobenzyl)morpholine as a synthetic intermediate, with a focus on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical and Spectroscopic Data

A thorough characterization of the starting material is fundamental to any synthetic campaign. Below are the key physicochemical and spectroscopic data for 4-(4-Bromo-3-fluorobenzyl)morpholine.

PropertyValue
Molecular Formula C₁₁H₁₃BrFNO
Molecular Weight 274.13 g/mol
Appearance Solid
CAS Number 897016-96-5

Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of morpholine-containing compounds exhibit characteristic signals. For the morpholine ring in N-substituted derivatives, two distinct sets of methylene proton signals are typically observed, corresponding to the protons adjacent to the nitrogen and oxygen atoms.[7][8][9] The protons on the carbons adjacent to the oxygen are generally found further downfield due to the deshielding effect of the oxygen atom.[9]

  • ¹H NMR (typical, in CDCl₃):

    • δ ~7.0-7.5 ppm (m, 3H, Ar-H)

    • δ ~3.7 ppm (t, 4H, -CH₂-O-CH₂-)

    • δ ~3.4 ppm (s, 2H, Ar-CH₂-)

    • δ ~2.4 ppm (t, 4H, -CH₂-N-CH₂-)

  • ¹³C NMR (typical, in CDCl₃):

    • δ ~158-161 ppm (d, J_CF, C-F)

    • δ ~125-140 ppm (Ar-C)

    • δ ~115 ppm (d, J_CF, C-Br)

    • δ ~67 ppm (-CH₂-O-CH₂-)

    • δ ~60 ppm (Ar-CH₂-)

    • δ ~53 ppm (-CH₂-N-CH₂-)

Safety and Handling

Proper safety precautions are paramount when handling any chemical intermediate. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Harmful if swallowed.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 4-(4-Bromo-3-fluorobenzyl)morpholine is the key to its synthetic utility, enabling its participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecular architectures from simpler precursors.

Suzuki-Miyaura Coupling: Formation of Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound.[10] In the context of 4-(4-Bromo-3-fluorobenzyl)morpholine, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position of the benzyl ring.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of aryl bromides.[11][12][13] Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Intermediate, Boronic Acid, Pd Catalyst, and Base B Add Degassed Solvent A->B Inert Atmosphere C Heat under Inert Atmosphere (e.g., 80-100 °C) B->C Monitor by TLC/LC-MS D Cool to RT, Aqueous Work-up C->D E Extract with Organic Solvent D->E F Dry, Concentrate, and Purify (e.g., Column Chromatography) E->F

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 4-(4-Bromo-3-fluorobenzyl)morpholine (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, with 10-25% water)

Step-by-Step Procedure:

  • To a dry Schlenk flask or reaction vial, add 4-(4-Bromo-3-fluorobenzyl)morpholine, the boronic acid derivative, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Causality and Experimental Choices:

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, versatile catalyst.[11][12] For more challenging couplings, catalysts with more specialized ligands, such as those incorporating dppf (1,1'-bis(diphenylphosphino)ferrocene), may be required to promote efficient oxidative addition and reductive elimination steps.

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[10] The choice of base can significantly impact the reaction rate and yield, with inorganic carbonates and phosphates being common choices.

  • Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Buchwald-Hartwig Amination: Formation of Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[4][5] This reaction allows for the coupling of 4-(4-Bromo-3-fluorobenzyl)morpholine with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides.[5][14] The choice of ligand is particularly critical for this reaction and often requires screening.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Intermediate, Pd Precatalyst, Ligand, and Base B Add Degassed Solvent and Amine A->B Inert Atmosphere C Heat under Inert Atmosphere (e.g., 80-110 °C) B->C Monitor by TLC/LC-MS D Cool to RT, Filter through Celite® C->D E Aqueous Work-up and Extraction D->E F Dry, Concentrate, and Purify (e.g., Column Chromatography) E->F

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

  • 4-(4-Bromo-3-fluorobenzyl)morpholine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Step-by-Step Procedure:

  • To a dry Schlenk flask or reaction vial, add the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 4-(4-Bromo-3-fluorobenzyl)morpholine and the degassed solvent.

  • Add the amine nucleophile via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or crystallization to afford the desired aminated product.

Causality and Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[4][5] Bulky, electron-rich ligands such as XPhos and SPhos are often effective in promoting the reductive elimination step, which is frequently the rate-limiting step of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere throughout the reaction is critical for achieving high yields.

Conclusion

4-(4-Bromo-3-fluorobenzyl)morpholine is a versatile and valuable intermediate for the synthesis of complex molecules in drug discovery and development. Its strategic design allows for the reliable and efficient introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers and scientists to leverage the synthetic potential of this important building block in their pursuit of novel therapeutic agents. As with any chemical process, careful optimization of reaction conditions for each specific substrate combination is recommended to achieve the best possible outcomes.

References

  • Eli Lilly and Company. (2007). Benzyl morpholine derivatives. U.S. Patent No. 7,294,623 B2.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Aydin, R., & Yilmaz, H. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry: MRC, 43(10), 833–836. [Link]

  • Schmalz, H. G., Siegel, S., & Schwarz, A. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein journal of organic chemistry, 5, 43. [Link]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. [Link]

  • Di Pietro, O., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(23), 3930–3945. [Link]

  • Rothman, R. B., et al. (2002). Phenylmorpholines and analogues thereof. U.S.
  • Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(10), 833-836. [Link]

  • Nagaki, A., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development, 29, 281-298. [Link]

  • Ali, S., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(18), 3362. [Link]

  • Array. (2016). Compounds and compositions as protein kinase inhibitors. U.S.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(16), 3964–3972. [Link]

  • Royal Society of Chemistry. (2012). Suzuki-Miyaura coupling reaction. Retrieved from

  • Stoyanov, S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(19), 3505. [Link]

  • Tescon, A. G. (2014). Polymorphic Form Of 4-[3-(4-Cyclopropanecarbonyl-Piperazine-1-Carbonyl)-4-Fluoro-Benzyl]-2H-Phthalazin-1-One.
  • El-Sayed, E., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(17), 3949. [Link]

  • Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Le, V. T., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Organic & Biomolecular Chemistry, 18(3), 438-442. [Link]

  • Santra, S., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4994. [Link]

  • Chemistry Tutorials. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • University of Milan. (2013). Isatin derivatives and their use in therapy.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Pomarański, P., et al. (2016). Enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines via an asymmetric Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters, 57(42), 4713–4717. [Link]

  • De Vreese, R., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic chemistry, 107, 104560. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine

Welcome to the Technical Assistance Center. This guide addresses the synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine , a critical intermediate often utilized as a scaffold for Suzuki-Miyaura cross-couplings in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Assistance Center. This guide addresses the synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine , a critical intermediate often utilized as a scaffold for Suzuki-Miyaura cross-couplings in medicinal chemistry.[1] The presence of the halogenated aromatic ring (specifically the C-Br and C-F bonds) requires precise control over reaction conditions to prevent dehalogenation or low conversion.[1]

Module 1: Reaction Optimization (Reductive Amination)

Q: I am observing low conversion (<60%) when using Sodium Borohydride (NaBH₄). How can I improve the yield?

A: Switch to Sodium Triacetoxyborohydride (STAB) for a "Direct" Reductive Amination. [2]

The Issue: Using NaBH₄ typically requires a two-step process: first forming the imine (often requiring dehydration), followed by reduction.[1][3] If the imine formation is incomplete or if moisture hydrolyzes the imine back to the aldehyde, the yield drops.[1] Furthermore, NaBH₄ is strong enough to reduce the aldehyde directly to the alcohol (4-bromo-3-fluorobenzyl alcohol), creating a competitive side reaction.[1]

The Fix (Causality): Adopt the Abdel-Magid Protocol using Sodium Triacetoxyborohydride (STAB).

  • Mechanism: STAB is a milder reducing agent than NaBH₄.[1] It reduces the protonated iminium ion faster than it reduces the neutral aldehyde.[1][3] This allows you to mix the amine, aldehyde, and reducing agent in one pot ("Direct Reductive Amination") without pre-forming the imine.[1]

  • Protocol Adjustment: Add Acetic Acid (AcOH) (1.0–2.0 equiv). AcOH catalyzes the formation of the iminium ion, which is the species STAB selectively reduces.[1][3]

Recommended Protocol (Self-Validating):

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]

  • Stoichiometry: Aldehyde (1.0 equiv) + Morpholine (1.1–1.2 equiv) + STAB (1.4 equiv) + AcOH (1.0 equiv).

  • Validation: Monitor by TLC/LCMS. The disappearance of the aldehyde without the formation of the benzyl alcohol impurity confirms the selectivity of the STAB reagent.[1]

Q: Can I use Catalytic Hydrogenation (H₂/Pd-C) to reduce the imine?

A: NO. This will cause dehalogenation. [1]

The Risk: The 4-Bromo substituent is highly susceptible to hydrogenolysis (cleavage of the C-Br bond) under standard hydrogenation conditions (Pd/C, H₂).[1] You will likely isolate the des-bromo analog (4-(3-fluorobenzyl)morpholine), rendering the material useless for subsequent coupling reactions.[1]

Corrective Action: Stick to hydride reagents (STAB or NaCNBH₃).[1] If you must use catalytic hydrogenation for other reasons, you would require a poisoned catalyst (e.g., Pt/C or sulfided Pd), but hydride reduction is superior for this specific substrate.[1]

Module 2: Alternative Route (Alkylation)

Q: I prefer using 4-Bromo-3-fluorobenzyl bromide and morpholine. Why is my product contaminated with a quaternary ammonium salt?

A: You are experiencing "Over-Alkylation." [1]

The Mechanism: Morpholine is a secondary amine.[1] Once it reacts with the benzyl bromide, it forms the desired tertiary amine product.[1] However, this product is also nucleophilic.[1] If excess benzyl bromide is present, the product attacks another molecule of benzyl bromide, forming the bis-benzyl morpholinium salt (quaternary ammonium).[1]

The Fix:

  • Inverse Addition: Add the benzyl bromide solution dropwise to a solution of excess morpholine (1.5–2.0 equiv) and base. This ensures the concentration of the alkylating agent remains low relative to the nucleophile.[1]

  • Base Selection: Use an inorganic base like K₂CO₃ in Acetonitrile or DMF.[1] Avoid strong soluble bases that might promote elimination.[1]

Module 3: Workup & Purification (The Yield Saver)

Q: My LCMS shows 95% conversion, but I lose half my mass during aqueous workup. Where is it going?

A: Your product is likely trapped in the aqueous layer due to pH issues. [1]

The Logic (Self-Validating System): Morpholine derivatives are basic (pKa of conjugate acid ≈ 7–8).

  • If pH < 7: The nitrogen is protonated (ammonium salt).[1] It is water-soluble and will not extract into organic solvents (DCM/EtOAc).[1]

  • If pH > 10: The nitrogen is deprotonated (free base).[1] It is lipophilic and will extract into the organic layer.[1]

The "pH Swing" Purification Protocol: This method uses the chemical properties of the amine to purify it without chromatography.[1]

  • Acid Extraction: Dissolve crude reaction mixture in EtOAc. Extract with 1M HCl .[1]

    • Result: Product moves to the Aqueous Layer (as salt).[1] Non-basic impurities (unreacted aldehyde, neutral byproducts) stay in the Organic Layer .[1]

    • Action: Discard Organic Layer (or keep for recovery of neutrals).[1]

  • Base Release: Take the acidic Aqueous Layer.[1] Cool on ice. Add 6M NaOH dropwise until pH > 12.[1]

    • Result: Product becomes the free base and oils out.[1]

  • Final Extraction: Extract the basic aqueous mixture with DCM (3x). Dry over Na₂SO₄.[1]

    • Result: High-purity amine in the DCM layer.[1]

Visual Troubleshooting Guides
Diagram 1: Synthetic Route Decision Matrix

Use this flowchart to select the correct synthetic pathway based on your available reagents and risk tolerance.

Reaction_Pathway Start Start: Choose Precursors RouteA Route A: Reductive Amination (Aldehyde + Morpholine) Start->RouteA RouteB Route B: Alkylation (Benzyl Bromide + Morpholine) Start->RouteB Decision1 Select Reducing Agent RouteA->Decision1 AlkylationCheck Check Stoichiometry RouteB->AlkylationCheck H2Pd H2 / Pd-C Decision1->H2Pd Avoid STAB Na(OAc)3BH (STAB) + AcOH Decision1->STAB Recommended Fail1 FAILURE: Dehalogenation (Loss of Bromine) H2Pd->Fail1 Success1 SUCCESS: High Yield Mono-alkylation STAB->Success1 DirectMix 1:1 Mixing AlkylationCheck->DirectMix SlowAdd Slow Addition of Halide to Excess Amine AlkylationCheck->SlowAdd Fail2 FAILURE: Over-Alkylation (Quaternary Salt) DirectMix->Fail2 Success2 SUCCESS: Moderate Yield Requires Base (K2CO3) SlowAdd->Success2

Caption: Decision matrix for synthesizing 4-(4-Bromo-3-fluorobenzyl)morpholine. Route A (Green path) is preferred.[1]

Diagram 2: The "pH Swing" Workup Protocol

Follow this workflow to maximize recovery of the amine product from the reaction mixture.

Workup_Flow Crude Crude Reaction Mix (Organic Solvent) AcidWash Add 1M HCl (Acidify to pH < 2) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgLayer1 Organic Layer (Contains Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Salt) PhaseSep1->AqLayer1 Keep Basify Add 6M NaOH (Basify to pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Caption: The "pH Swing" extraction method separates the basic amine product from neutral organic impurities.[1]

Comparison of Reagents
FeatureSodium Triacetoxyborohydride (STAB)Sodium Borohydride (NaBH₄)Catalytic Hydrogenation (H₂/Pd)
Selectivity High (Reduces iminium > aldehyde)Low (Reduces aldehyde ≈ imine)Poor (Reduces C-Br bond)
Conditions Mild, Acidic (AcOH), Room TempBasic/Neutral, requires 2 stepsNeutral, requires pressure
Risk Profile Low toxicity, moisture sensitiveGenerates H₂ gasHigh Risk (Dehalogenation)
Recommendation Primary Choice Secondary ChoiceDo Not Use
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008).[1] Recent Development on Catalytic Reductive Amination and Applications.[1] Current Organic Chemistry, 12(13), 1093–1115.[1] [Link]

  • PubChem. (n.d.).[1][9] Compound Summary for CID 249546, 4-Benzylmorpholine.[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Optimization

Technical Support: Optimization &amp; Troubleshooting in Substituted Benzylmorpholine Synthesis

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization Overview & Scope Welcome to the Technical Support Center for heterocyclic synthesis. This guide addres...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Process Optimization

Overview & Scope

Welcome to the Technical Support Center for heterocyclic synthesis. This guide addresses the synthesis of substituted benzylmorpholines , a critical pharmacophore found in diverse bioactive molecules (e.g., appetite suppressants, antidepressants, and fungicides).

Users typically encounter failure modes in two primary synthetic pathways:

  • Direct N-Alkylation: Reaction of morpholine with benzyl halides.

  • Reductive Amination: Reaction of morpholine with substituted benzaldehydes.

This guide prioritizes causality-based troubleshooting . We do not just tell you what went wrong; we explain the kinetic and thermodynamic drivers so you can engineer a permanent fix.

Troubleshooting Module A: Direct N-Alkylation

The Issue: "My product is a water-soluble solid, and yield is near zero."

Diagnosis: You have likely formed the Quaternary Ammonium Salt (Over-Alkylation) . In the presence of excess benzyl halide or insufficient mixing, the neutral product (N-benzylmorpholine) acts as a nucleophile, reacting with a second equivalent of benzyl halide to form the N,N-dibenzylmorpholinium salt.

The Mechanism: Competitive Nucleophilicity

Morpholine is a secondary amine (nucleophilic). The product, N-benzylmorpholine, is a tertiary amine (also nucleophilic). If the benzyl halide is highly reactive (e.g., 4-nitrobenzyl bromide) or the solvent promotes charge separation (e.g., DMF, DMSO), the reaction does not stop at mono-alkylation.

Corrective Protocol
VariableStandard (Prone to Failure)Optimized (High Selectivity) Rationale
Stoichiometry 1:1 Ratio2.5:1 (Morpholine:Halide) Excess morpholine acts as both the nucleophile and the base (proton scavenger), statistically favoring mono-alkylation.
Solvent DMF / AcetonitrileToluene or DCM Non-polar solvents destabilize the transition state for the formation of the charged quaternary salt (Menshutkin reaction principles).
Addition All at onceDropwise Halide Keeping the concentration of the electrophile (halide) low relative to the amine prevents over-alkylation.
Base K₂CO₃ / NaHExcess Morpholine Solid bases in biphasic systems can suffer from surface passivation. Using the amine itself as the base ensures homogeneity.
Visualizing the Pathway

Alkylation_Pathway cluster_0 Critical Control Point Start Morpholine (Secondary Amine) Product N-Benzylmorpholine (Target - Tertiary Amine) Start->Product  k1 (Fast)   Halide Benzyl Halide (Electrophile) Halide->Product SideProduct Quaternary Ammonium Salt (Over-Alkylated Impurity) Product->SideProduct  k2 (If [Halide] high)  

Caption: Kinetic competition between mono-alkylation (k1) and quaternization (k2). High electrophile concentration accelerates k2.

Troubleshooting Module B: Reductive Amination

The Issue: "I have significant Benzyl Alcohol impurity and unreacted aldehyde."

Diagnosis: Competitive Reduction of the Aldehyde. This occurs when the reducing agent reduces the aldehyde functional group before it has time to condense with morpholine to form the iminium ion.

The Mechanism: Iminium Equilibrium

Reductive amination is a two-step equilibrium process:

  • Aldehyde + Morpholine ⇌ Hemiaminal ⇌ Iminium Ion + H₂O

  • Iminium Ion + [H⁻] → Product

If you use Sodium Borohydride (NaBH₄ ) in methanol without pre-forming the imine, it will reduce the aldehyde (fast) to benzyl alcohol because NaBH₄ is a "hard" hydride source.

Corrective Protocol

Q: Which reducing agent should I use?

  • Standard: NaBH₄.[1][2][3] Risk:[1][4] High alcohol byproduct.

  • Recommended: Sodium Triacetoxyborohydride (STAB , NaBH(OAc)₃).

Why STAB? STAB is electron-deficient due to the acetoxy groups. It is less nucleophilic and cannot reduce aldehydes at an appreciable rate at neutral/slightly acidic pH. However, it can reduce the more electrophilic iminium ion . This provides "Chemoselectivity."

Decision Matrix for Reductive Amination

Reductive_Amination_Logic Start Start: Aldehyde + Morpholine Check1 Is the Aldehyde Sterically Hindered? (e.g., ortho-substituted) Start->Check1 Fail Impurity: Benzyl Alcohol Start->Fail Using NaBH4 directly Step1A Step 1: Reflux in Toluene/Dean-Stark (Force Imine Formation) Check1->Step1A Yes Step2A Use NaBH(OAc)3 (STAB) in DCE or THF Check1->Step2A No (Standard) Step1B Step 2: Cool & Add NaBH4 Step1A->Step1B Success Target: N-Benzylmorpholine Step1B->Success Step2A->Success High Selectivity

Caption: Decision tree for selecting the correct reductive amination protocol based on steric hindrance.

Master Experimental Protocols

Protocol A: Optimized Direct Alkylation (Toluene/PTC Method)

Best for: Benzyl halides with electron-withdrawing groups.

  • Setup: Charge a round-bottom flask with Morpholine (2.5 equiv) and Toluene (5 mL per mmol substrate).

  • Solvent Prep: If using a benzyl chloride, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive benzyl iodide in situ (Finkelstein condition).

  • Addition: Heat solution to 60°C. Add the substituted Benzyl Halide (1.0 equiv) dissolved in minimal toluene dropwise over 30 minutes via syringe pump or addition funnel.

  • Workup:

    • Cool to room temperature.[4]

    • Filter off the morpholinium salt precipitate (morpholine·HBr/HCl).

    • Wash the filtrate with water (2x) to remove excess morpholine.

    • Dry organic layer (MgSO₄) and concentrate.

  • Validation: 1H NMR should show a singlet at ~3.5 ppm (benzylic CH₂) and lack the downfield shift (>4.0 ppm) characteristic of quaternary salts.

Protocol B: Chemoselective Reductive Amination (STAB Method)

Best for: Electron-rich or neutral benzaldehydes.

  • Mixing: Dissolve substituted Benzaldehyde (1.0 equiv) and Morpholine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv). Note: This catalyzes iminium formation.

  • Reduction: Add Sodium Triacetoxyborohydride (1.4 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (aldehyde consumption).

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM. The product is in the organic layer; benzyl alcohol (if any) will also be in the organic layer but can be separated via chromatography (Amine is basic; alcohol is neutral).

FAQ: Substituent Effects

Q: I am using 2,6-dichlorobenzyl chloride, and the reaction won't proceed. A: This is a steric issue. The "ortho effect" blocks the nucleophilic attack of morpholine.

  • Fix: Switch to Protocol A but increase temperature to reflux (110°C) and use a polar aprotic solvent like Acetonitrile with an inorganic base (Cs₂CO₃) instead of excess morpholine, as the higher temperature required might volatilize the morpholine.

Q: My 4-nitrobenzaldehyde reductive amination turned black/tarry. A: Electron-deficient aldehydes form very stable imines but are also prone to polymerization or side reactions with strong reductants.

  • Fix: Ensure you are using STAB (mild) and not NaBH₄. Perform the reaction at 0°C initially.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. [Link]

  • Hayes, K. S. (2003). Industrial Processes for the Manufacture of Pyridine and Pyridine Derivatives.[5] Applied Catalysis A: General, 254(1), 5-33. (Context on alkylation kinetics). [Link]

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 4-(4-Bromo-3-fluorobenzyl)morpholine

Topic: Overcoming poor solubility of 4-(4-Bromo-3-fluorobenzyl)morpholine in biological assays. Case ID: SOL-BB-4B3F-MORPH Support Level: Tier 3 (Senior Application Scientist)[1] Compound Profile & Solubility Physics Bef...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming poor solubility of 4-(4-Bromo-3-fluorobenzyl)morpholine in biological assays. Case ID: SOL-BB-4B3F-MORPH Support Level: Tier 3 (Senior Application Scientist)[1]

Compound Profile & Solubility Physics

Before troubleshooting, it is critical to understand why this specific molecule precipitates.

  • Compound: 4-(4-Bromo-3-fluorobenzyl)morpholine[1][2][3]

  • Physicochemical Class: Lipophilic Weak Base

  • The "Crash" Mechanism:

    • Lipophilicity: The benzyl ring is substituted with Bromine and Fluorine.[1][3] These heavy halogens significantly increase the partition coefficient (LogP), driving the molecule to aggregate in aqueous environments to minimize water contact.

    • pKa vs. pH: The morpholine nitrogen typically has a pKa of approximately 6.5 – 7.0 in N-benzyl derivatives [1].[1]

    • The Trap: In standard physiological assays (pH 7.4), the environment is more basic than the compound's pKa. Consequently, the molecule exists primarily in its neutral (uncharged) state. Neutral lipophiles have the lowest aqueous solubility, leading to immediate precipitation ("crashing out") when diluted from DMSO into aqueous buffer.

Diagnostic Workflow

Use this decision tree to determine if solubility is the root cause of your assay failure (e.g., variable IC50s, flat dose-response, or visual turbidity).

SolubilityDiagnosis cluster_fix Recommended Fixes Start START: Assay Data Irregularity CheckTurbidity Visual Inspection: Is buffer cloudy/precipitate visible? Start->CheckTurbidity CheckDose Check Dose Response Curve: Is the slope steep (>1.0) or variable? CheckTurbidity->CheckDose No (Clear) Precipitate CAUSE: Macroscopic Precipitation (Compound crashed out) CheckTurbidity->Precipitate Yes (Visible) Aggregates CAUSE: Colloidal Aggregation (False positives via sequestration) CheckDose->Aggregates Variable/Steep Slope Soluble CAUSE: Non-Solubility Issue (Target engagement/Mechanism) CheckDose->Soluble Standard Sigmoidal Fix1 Protocol A: Intermediate Dilution Precipitate->Fix1 Fix2 Protocol B: Detergent/Carrier Addition Aggregates->Fix2

Figure 1: Diagnostic logic flow for identifying solubility-driven assay failures.

Critical Protocols

Protocol A: The "Intermediate Dilution" Method

Issue: Direct dilution from 100% DMSO stock to 1% DMSO aqueous buffer creates a "solubility shock," causing immediate precipitation of 4-(4-Bromo-3-fluorobenzyl)morpholine.[1] Solution: Step-down dilution to allow gradual hydration.[1]

Step-by-Step Procedure:

  • Prepare Master Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.[1]

    • Tip: Sonicate for 5 minutes to ensure complete dissolution.

  • Create Intermediate Stock (10x):

    • Dilute the Master Stock 1:10 into a solvent mixture of 50% DMSO / 50% Water (or Assay Buffer).

    • Why? This keeps the DMSO high enough to solvate the lipophile but introduces water to form a hydration shell around the morpholine nitrogen.

  • Final Assay Addition:

    • Add the Intermediate Stock to your final assay well (1:10 dilution).[1]

    • Final Result: 5% DMSO concentration (Note: Ensure your enzyme/cells tolerate this, or add an extra dilution step to reach <1%).

Protocol B: Carrier-Assisted Solubilization (Cyclodextrins)

Issue: The compound aggregates at required testing concentrations (>10 µM) even with intermediate dilution. Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the hydrophobic benzyl tail.[1]

Formulation Table:

ComponentConcentrationFunction
HP-β-CD 0.5% - 2.0% (w/v)Encapsulates the 4-(4-Bromo-3-fluorobenzyl) moiety, preventing aggregation.[1]
DMSO < 1.0%Primary solvent for the initial stock.[1]
Tween-20 0.01%Surfactant to reduce surface tension and prevent non-specific binding to plastic.[1]

Procedure:

  • Prepare assay buffer containing 2% HP-β-CD .[1]

  • Add compound DMSO stock directly to this CD-rich buffer with rapid vortexing.[1]

  • Incubate for 15 minutes at room temperature (shaking) to allow equilibrium complexation before adding enzyme/cells [2].

Troubleshooting FAQs

Q1: I see a "bell-shaped" dose-response curve. Is this solubility related? A: Yes. This is a classic sign of "promiscuous aggregation."[1] At low concentrations, the compound is soluble and active. At high concentrations, it forms colloids that sequester the enzyme or target, causing an artificial loss of activity (or artificial inhibition).

  • Fix: Add 0.01% Triton X-100 or Tween-20 to the assay buffer.[1] Detergents disrupt these colloidal aggregates [3].[1]

Q2: Can I acidify my buffer to improve solubility? A: Theoretically, yes. Lowering the pH to 6.0 would protonate the morpholine nitrogen (making it cationic and water-soluble).[1]

  • Warning: Most biological assays (especially cell-based) require pH 7.[1]4. Only use this if your specific enzymatic target is stable at pH 6.0.[1]

Q3: My compound precipitates during freeze-thaw cycles in DMSO. A: 4-(4-Bromo-3-fluorobenzyl)morpholine can crystallize in cold DMSO.

  • Fix: Always inspect the tube before use. If solid is visible, warm to 37°C and sonicate.[1] Do not use a suspension; the concentration will be unknown.[1]

Q4: What is the maximum DMSO limit for this compound in cell assays? A: While the compound needs DMSO, your cells likely hate it.

  • Standard: Keep final DMSO < 0.5% (v/v).

  • Sensitive Cells (Primary/Stem): Keep DMSO < 0.1%.[1][4]

  • If solubility fails at 0.1% DMSO, you must use the Cyclodextrin method (Protocol B) described above.

Visualizing the Solubilization Strategy

SolubilizationStrategy Molecule 4-(4-Bromo-3-fluorobenzyl)morpholine (Lipophilic/Neutral at pH 7.4) DMSO DMSO Stock (Solvated) Molecule->DMSO Buffer Aqueous Buffer (High Surface Tension) DMSO->Buffer Dilution SmartPath Carrier System (HP-beta-CD) DMSO->SmartPath Crash PRECIPITATION (Hydrophobic Effect) Buffer->Crash Rejection DirectPath Direct Addition Complex Inclusion Complex (Soluble) SmartPath->Complex Host-Guest Interaction Complex->Buffer Stable Dispersion

Figure 2: Comparison of direct dilution vs. carrier-assisted solubilization.[1]

References

  • PubChem. (n.d.).[1] 2-Benzylmorpholine Physicochemical Properties. National Library of Medicine.[1] Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2012).[1] Assay Guidance Manual: Solubility in Assays. NCBI Bookshelf.[1] Retrieved from [Link]

Sources

Optimization

4-(4-Bromo-3-fluorobenzyl)morpholine purification challenges and solutions

The following guide is structured as a Technical Support Center resource for the purification of 4-(4-Bromo-3-fluorobenzyl)morpholine (CAS: 897016-96-5). It is designed to address the specific physicochemical behavior of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource for the purification of 4-(4-Bromo-3-fluorobenzyl)morpholine (CAS: 897016-96-5). It is designed to address the specific physicochemical behavior of this halogenated tertiary amine.

Subject: Purification Protocols & Troubleshooting Ticket ID: PUR-897016 Analyst: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

4-(4-Bromo-3-fluorobenzyl)morpholine is a lipophilic tertiary amine often synthesized via nucleophilic substitution (using 4-bromo-3-fluorobenzyl bromide) or reductive amination (using 4-bromo-3-fluorobenzaldehyde).[1][2]

The Core Challenge: The molecule possesses a "dual personality." The morpholine ring provides basicity (


), while the bromofluorobenzyl moiety adds significant lipophilicity and molecular weight. Common purification failures stem from inefficient removal of the excess morpholine (which acts as a stubborn solvent) or inability to separate the product from non-basic starting materials (halides/aldehydes) that co-elute on silica.

Part 1: The "Self-Validating" Purification Workflow

Use this decision tree to determine the correct purification strategy based on your crude material's state.

Purification_Workflow Start Crude Reaction Mixture StateCheck Physical State Check Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous SaltForm Protocol B: HCl Salt Formation (Precipitation) Solid->SaltForm High Purity Req. TLC_Check TLC Analysis (10% MeOH/DCM) Oil->TLC_Check AcidBase Protocol A: Acid-Base Extraction (Removes Neutrals) TLC_Check->AcidBase Neutral Impurities Present (Aldehyde/Bromide) Column Protocol C: Buffered Silica Column (+1% Et3N) TLC_Check->Column Complex Mixture (Multiple Amines) AcidBase->SaltForm Final Polishing

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude physical state and impurity profile.[1]

Part 2: Troubleshooting Guides (Q&A)

Category A: The "Sticky Oil" & Excess Reagents

Q: My crude product is a viscous yellow oil that smells like morpholine. High vacuum isn't removing it. How do I fix this?

A: You are experiencing the "solvent trapping" effect. Morpholine (bp 129 °C) hydrogen bonds with your product, making it difficult to remove via evaporation alone.

  • The Fix (Aqueous Wash): Dissolve your oil in Ethyl Acetate (EtOAc) , not DCM. Morpholine is highly water-soluble, while your product (lipophilic benzyl derivative) is not.[1]

    • Dilute crude in EtOAc (10 mL/g).

    • Wash 3x with water.

    • Wash 1x with Brine.

    • Dry over

      
       and concentrate.
      
  • Why EtOAc? DCM can sometimes form emulsions with morpholine/water mixtures. EtOAc promotes sharper phase separation.

Q: I used the benzyl bromide starting material, and I see a spot running just above my product on TLC. It won't separate. A: This is the unreacted 4-bromo-3-fluorobenzyl bromide .[1][2] It is non-basic, whereas your product is a base. You must use Protocol A (Acid-Base Extraction) to separate them chemically, not physically.[1]

Protocol A: Acid-Base Extraction (The "Chemical Filter")

This is the most robust method for this compound.

  • Dissolve: Take the crude mixture in DCM or EtOAc .

  • Extract (Acid Phase): Shake with 1M HCl (aq) .

    • Mechanism:[3][4][5][6] The morpholine nitrogen protonates (

      
      ), becoming water-soluble.[1]
      
    • Fate of Impurities: The unreacted benzyl bromide and aldehyde (neutrals) remain in the organic layer.

  • Discard Organic Layer: (Or keep it if you need to recover starting material).

  • Wash Aqueous Layer: Wash the acidic aqueous layer once with fresh EtOAc to remove trapped neutrals.

  • Basify: Cool the aqueous layer on ice. Slowly add 6M NaOH or Sat.

    
      until pH > 10. The product will oil out as a free base.
    
  • Recover: Extract the cloudy aqueous mixture 3x with DCM. Dry and concentrate.

Category B: Chromatography Challenges

Q: I'm running a column, but the product streaks from the baseline to the solvent front. I'm losing yield. A: This is "Silanol Drag." The basic nitrogen interacts with the acidic silanol groups (


) on the silica gel.[7]
  • The Fix: You must deactivate the silica.

    • Mobile Phase: Add 1% Triethylamine (TEA) or 1%

      
        to your eluent (e.g., 1% TEA / 20% EtOAc / 79% Hexanes).
      
    • Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample.

Q: Can I use Alumina instead? A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for this compound. It is less acidic than silica and requires no amine modifier, preventing the contamination of your product with TEA salts.

Category C: Solidification & Salt Formation

Q: The free base is an oil, but I need a solid for stability studies. How do I make the HCl salt? A: 4-(4-Bromo-3-fluorobenzyl)morpholine hydrochloride is typically a stable, crystalline solid.[1][2]

  • Protocol B: Anhydrous Salt Formation

    • Dissolve the free base oil in a minimal amount of dry Diethyl Ether (

      
      )  or 1,4-Dioxane .
      
    • Cool to 0 °C.

    • Dropwise add 2M HCl in Diethyl Ether (commercial solution).

    • Observation: A white precipitate should form immediately.

    • Troubleshooting "Oiling Out": If it forms a gum instead of a powder, scratch the glass side with a spatula or add a seed crystal. If that fails, triturate (grind under solvent) with Pentane or Hexane .

Part 3: Chemical Logic & Mechanism

The purification strategy relies on the specific electronic properties of the 4-bromo-3-fluorobenzyl group.[1]

  • Lipophilicity: The Br and F atoms significantly increase the

    
     (partition coefficient) compared to unsubstituted benzylmorpholine. This ensures the free base partitions virtually 100% into the organic layer during workup, minimizing yield loss to the aqueous phase.
    
  • Basicity Modulation: The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I).[1] While the methylene bridge insulates the nitrogen somewhat, the

    
     is slightly lower than typical trialkylamines.
    
    • Implication: When performing the Acid-Base extraction (Protocol A), ensure the pH is dropped significantly (pH < 2) to fully protonate the amine, and raised significantly (pH > 10) to fully deprotonate it. A weak base like bicarbonate might not fully liberate the free amine if the concentration is high.

Chemical_Logic Substituents Br/F Substituents (Lipophilic/EWG) Property1 High LogP (Organic Soluble) Substituents->Property1 Morpholine Morpholine Ring (Basic Nitrogen) Property2 pKa ~7.5 (Acid Soluble) Morpholine->Property2 Action1 Use EtOAc/DCM for Extraction Property1->Action1 Action2 Use HCl Wash to Purify Property2->Action2

Figure 2: Relationship between molecular structure and purification solvent selection.

Part 4: Analytical Data Summary

Reference values for confirming identity and purity.

PropertyExpected Value / BehaviorNotes
Appearance Pale yellow oil (Free Base) White solid (HCl Salt)Free base darkens on air exposure (N-oxide formation).[1][2]
TLC (

)
~0.3 - 0.4Eluent: 50% EtOAc / Hexanes (Needs TEA to prevent streaking).[1][2]
Solubility DCM, EtOAc, MeOH,

Insoluble in water (Free Base).[1][2]
Mass Spec

Characteristic 1:1 doublet due to Bromine isotopes (

).[2]
1H NMR Benzylic

singlet @

3.5 ppm
Diagnostic peak.[1][2] Shifts downfield in HCl salt.

References

  • BenchChem. (2025).[3] Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine - Application Note. Retrieved from

  • Palchykov, V. A. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[8] Retrieved from

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 4-(4-Bromobenzyl)morpholine Product Sheet. Retrieved from [1][2]

  • LibreTexts. (2021). Nucleophilic Substitution Reaction Overview. Retrieved from

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Bromo-3-fluorobenzyl)morpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(4-Bromo-3-fluorobenzyl)morpholine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will delve into the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting advice to ensure the successful and scalable production of your target compound.

Section 1: Choosing Your Synthetic Pathway

The synthesis of 4-(4-bromo-3-fluorobenzyl)morpholine is typically approached via two primary routes: Nucleophilic Substitution (SN2) or Reductive Amination . The choice between these pathways is critical and depends on factors such as available starting materials, scale, and impurity profile tolerance.

Comparative Analysis of Synthetic Routes
FeatureNucleophilic Substitution (Route A)Reductive Amination (Route B)
Starting Materials 4-Bromo-3-fluorobenzyl bromide + Morpholine4-Bromo-3-fluorobenzaldehyde + Morpholine
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Primary Scalability Risk Formation of a quaternary ammonium salt byproduct.Handling of hydride reagents; potential for over-reduction.
Typical Yield Good to Excellent (85-95%)Excellent (>90%)
Impurity Profile Primarily unreacted starting material and quaternary salt.Primarily the corresponding benzyl alcohol.
Operational Simplicity Generally simpler, one-step addition.Often a one-pot reaction, but requires careful control of reagent addition.
Decision Workflow: Selecting the Optimal Path

The following workflow can help guide your decision-making process based on your specific laboratory or manufacturing constraints.

G start Start: Synthesize 4-(4-Bromo-3-fluorobenzyl)morpholine sm_avail Is 4-bromo-3-fluorobenzyl bromide readily available? start->sm_avail scale Is the reaction scale >100g? sm_avail->scale  Yes hydride_ok Are hydride reagents (e.g., NaBH(OAc)₃) acceptable for your facility? sm_avail->hydride_ok  Consider Alt. Route consider_bromide_synthesis Consider in-house synthesis of 4-bromo-3-fluorobenzyl bromide (See Protocol 3) sm_avail->consider_bromide_synthesis No route_a Route A: Nucleophilic Substitution scale->route_a No quaternization_risk High Risk of Quaternization. Implement strict stoichiometric control and monitor reaction closely. scale->quaternization_risk Yes hydride_ok->route_a No route_b Route B: Reductive Amination hydride_ok->route_b Yes consider_bromide_synthesis->scale quaternization_risk->route_a

Caption: Decision workflow for selecting a synthetic route.

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during synthesis, organized by the chosen synthetic pathway.

Part A: Issues in Starting Material Synthesis

Question: My synthesis of 4-bromo-3-fluorobenzaldehyde from 4-fluorobenzaldehyde results in poor yield and isomeric impurities. What is the cause?

Answer: This is a common issue related to the directing effects of the substituents on the aromatic ring during electrophilic bromination. The fluorine atom is an ortho-, para- director, while the aldehyde group is a meta- director. This leads to a mixture of products.

  • Causality: Standard bromination conditions (e.g., Br₂ with a Lewis acid like AlCl₃ or FeBr₃) can be aggressive, leading to multiple bromination or the formation of undesired isomers.[1]

  • Troubleshooting & Best Practices:

    • Use a Milder Brominating System: A highly effective and selective method involves using sodium bromide and sodium hypochlorite in a biphasic system. This in situ generation of a brominating agent is less aggressive and can provide higher yields and purity.[2][3]

    • Catalyst Choice: Some processes have found success using zinc bromide as a catalyst with oleum, which can improve regioselectivity and yield.[4]

    • Purification: The crude product often requires careful purification. Distillation under reduced pressure is typically effective for separating the desired 3-bromo-4-fluorobenzaldehyde from isomers and starting material.[1]

Question: The 4-bromo-3-fluorobenzyl bromide I synthesized appears to be unstable and degrades upon storage. How can I mitigate this?

Answer: Benzyl bromides, particularly those with electron-withdrawing groups, are known lachrymators and can be sensitive to moisture and light.

  • Causality: The benzylic position is activated towards both nucleophilic substitution and decomposition.[5] Hydrolysis from atmospheric moisture can convert the bromide back to the benzyl alcohol, while light can promote radical decomposition pathways.

  • Troubleshooting & Best Practices:

    • Anhydrous Conditions: Ensure the synthesis (e.g., radical bromination of 4-bromo-3-fluorotoluene with N-bromosuccinimide) is conducted under strictly anhydrous conditions.[6]

    • Immediate Use: It is highly recommended to use the benzyl bromide immediately after synthesis and purification.

    • Storage: If storage is unavoidable, store it under an inert atmosphere (N₂ or Ar), in an amber vial, and at low temperatures (e.g., -20°C).

    • Purity Check: Before use, check the purity by ¹H NMR. The benzylic protons (CH₂Br) should appear as a clean singlet around 4.5 ppm. The appearance of a signal around 4.7 ppm (CH₂OH) and a broad OH peak indicates hydrolysis.

Part B: Troubleshooting the Nucleophilic Substitution Pathway

Question: My reaction between 4-bromo-3-fluorobenzyl bromide and morpholine is sluggish and gives low conversion, even at elevated temperatures. What's wrong?

Answer: While this SN2 reaction is generally facile, several factors can impede its progress, especially during scale-up.

  • Causality: Incomplete conversion is often due to poor solvent choice, an inadequate base, or insufficient mixing in a heterogeneous system.

  • Troubleshooting & Best Practices:

    • Solvent Selection: A polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is ideal as it solvates the cation of the base while leaving the nucleophile (morpholine) relatively free to react.

    • Base Strength and Solubility: A common base is potassium carbonate (K₂CO₃). Ensure it is finely powdered to maximize surface area. If the reaction is still slow, consider a stronger, more soluble organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The base is crucial for scavenging the HBr formed, which would otherwise protonate the morpholine, rendering it non-nucleophilic.

    • Phase Transfer Catalyst: On a larger scale, the reaction can be limited by the solubility of the inorganic base. Adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by shuttling the carbonate anion into the organic phase.

Question: I have a significant amount of a water-soluble, high-melting solid precipitating from my reaction. What is it and how do I prevent it?

Answer: This is the classic and most significant side reaction in this pathway: quaternization . The desired product, 4-(4-bromo-3-fluorobenzyl)morpholine, is a tertiary amine and can act as a nucleophile itself, reacting with another molecule of the electrophilic 4-bromo-3-fluorobenzyl bromide.

  • Causality: This side reaction forms a quaternary ammonium salt. This is especially problematic when scaling up, where localized "hot spots" or poor mixing can lead to areas with a high concentration of the benzyl bromide electrophile.

G BenzylBromide 4-Bromo-3-fluorobenzyl bromide (Electrophile) Product Desired Product (Tertiary Amine) QuatSalt Quaternary Ammonium Salt (Byproduct) Morpholine Morpholine (Primary Nucleophile) Morpholine->Product Desired SN2 Reaction (Fast) Product->QuatSalt Undesired SN2 Reaction (Slower, but problematic at scale)

Caption: Competing reactions in the nucleophilic substitution pathway.

  • Troubleshooting & Best Practices:

    • Control Stoichiometry: Use a slight excess of morpholine (1.1 to 1.2 equivalents). This ensures the benzyl bromide is consumed primarily by the more nucleophilic secondary amine.

    • Reverse Addition: On a larger scale, add the 4-bromo-3-fluorobenzyl bromide solution slowly to a well-stirred solution of morpholine and the base. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of it reacting with the product.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the benzyl bromide is consumed to prevent further reaction with the product.

Part C: Troubleshooting the Reductive Amination Pathway

Question: My reductive amination reaction has stalled with significant amounts of starting aldehyde still present. Why is conversion incomplete?

Answer: Incomplete conversion in reductive aminations typically points to issues with either the formation of the intermediate iminium ion or the activity of the reducing agent.[7][8]

  • Causality: The reaction proceeds via the formation of an iminium ion from the aldehyde and morpholine, which is then reduced. This initial condensation step is often the rate-limiting step and is acid-catalyzed. The reducing agent must be selective enough not to reduce the starting aldehyde.[9]

  • Troubleshooting & Best Practices:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[10][11] It is a mild and selective hydride donor that is particularly effective for reductive aminations. It is less likely to reduce the aldehyde compared to stronger agents like sodium borohydride (NaBH₄).

    • Acid Catalysis: The formation of the iminium ion is reversible and often requires a catalytic amount of acid to proceed at a reasonable rate. Adding 1-5 mol% of acetic acid can significantly accelerate the reaction.

    • Solvent: Use a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM). Protic solvents like methanol can compete with the amine and can also react with the reducing agent.[10]

    • Pre-formation: For very stubborn reactions, you can pre-form the iminium ion by stirring the aldehyde and morpholine together for 1-2 hours (with a Dean-Stark trap if necessary to remove water) before adding the reducing agent.

Question: My crude product is contaminated with a significant amount of 4-bromo-3-fluorobenzyl alcohol. What causes this side reaction?

Answer: The formation of the corresponding benzyl alcohol is a direct result of the reduction of the starting aldehyde.

  • Causality: This occurs if the reducing agent is too reactive or if the iminium ion formation is too slow, allowing the aldehyde to be reduced directly.

  • Troubleshooting & Best Practices:

    • Confirm Reagent: Ensure you are using NaBH(OAc)₃ and not the more reactive NaBH₄. If NaBH₄ must be used, the iminium must be fully formed before the reducing agent is added.[10]

    • Control Temperature: Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C) to control the exotherm and minimize direct aldehyde reduction.

    • Check for Water: Ensure your solvent and reagents are dry. Water can inhibit iminium formation and, in some cases, increase the rate of aldehyde reduction.

Section 3: Validated Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine via Reductive Amination
  • To a round-bottom flask under a nitrogen atmosphere, add 4-bromo-3-fluorobenzaldehyde (1.0 eq), morpholine (1.2 eq), and 1,2-dichloroethane (DCE, 5 mL per mmol of aldehyde).

  • Stir the mixture at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, maintaining the internal temperature below 30°C.

  • Stir the reaction at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude oil can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by crystallization from an appropriate solvent system (e.g., ethanol/water) to yield the product as a solid.

Protocol 2: Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine via Nucleophilic Substitution
  • To a round-bottom flask, add morpholine (1.2 eq), finely powdered potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (MeCN, 5 mL per mmol of morpholine).

  • Stir the suspension vigorously at room temperature.

  • Prepare a solution of 4-bromo-3-fluorobenzyl bromide (1.0 eq) in a minimal amount of MeCN.

  • Add the benzyl bromide solution dropwise to the morpholine suspension over 1 hour.

  • Heat the reaction mixture to 50-60°C and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the benzyl bromide.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with MeCN.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and excess morpholine.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify as described in Protocol 1.

Section 4: Analytical Data

Accurate identification of the product and potential impurities is crucial for process control.

Expected Analytical Signatures
Compound / ImpurityKey ¹H NMR Signals (CDCl₃, δ ppm)Expected Mass (m/z) [M+H]⁺
4-(4-Bromo-3-fluorobenzyl)morpholine (Product) 7.4 (dd, Ar-H), 7.1 (m, Ar-H), 6.9 (m, Ar-H), 3.7 (t, -OCH₂-), 3.4 (s, Ar-CH₂-), 2.4 (t, -NCH₂-)274.02, 276.02 (Isotopic pattern for Br)
4-Bromo-3-fluorobenzyl alcohol 7.4 (dd, Ar-H), 7.2 (m, Ar-H), 7.0 (m, Ar-H), 4.7 (s, Ar-CH₂-), 1.8 (br s, -OH)206.96, 208.96
Quaternary Ammonium Salt Signals will be shifted downfield relative to the product. Benzylic protons (Ar-CH₂) may appear >5.0 ppm.462.98, 464.98, 466.98 (Isotopic pattern for 2x Br)

References

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • PrepChem. Synthesis of Stage 1: 4-fluoro-3-bromobenzaldehyde. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.
  • Western Washington University. Nucleophilic Substitution. Chemistry Department Handout. [Link]

  • Organic Syntheses. Reductive Amination - Common Conditions. Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with 4-(4-Bromo-3-fluorobenzyl)morpholine

Welcome to the technical support center for optimizing cross-coupling reactions with the substrate 4-(4-Bromo-3-fluorobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with the substrate 4-(4-Bromo-3-fluorobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this molecule presents and to provide actionable troubleshooting advice. Our approach is rooted in mechanistic understanding and field-proven strategies to accelerate your research and development efforts.

Understanding the Substrate: Key Challenges and Considerations

The structure of 4-(4-Bromo-3-fluorobenzyl)morpholine presents a unique combination of electronic and steric factors that must be carefully considered for successful cross-coupling.

  • Electronic Effects : The presence of a fluorine atom ortho to the bromine significantly influences the electronic properties of the C-Br bond. Fluorine is a strongly electron-withdrawing group by induction, which can facilitate the oxidative addition of the aryl bromide to the palladium(0) catalyst, the rate-limiting step in many cross-coupling reactions.[1] However, this electron deficiency can also make the resulting organopalladium intermediate more susceptible to certain side reactions.

  • Potential for Catalyst Inhibition : The morpholine moiety contains a nitrogen atom that could potentially coordinate to the palladium center. While the benzylic methylene group provides some separation, this interaction could, in some cases, interfere with the catalytic cycle.[2] The choice of a weak base may be crucial to avoid decomposition of the aryl bromide, especially when a coordinating group is present.[2]

  • Steric Hindrance : While not exceptionally bulky, the benzylmorpholine group does present some steric hindrance around the reaction center, which can influence the choice of ligand.

Frequently Asked Questions (FAQs) for Catalyst and Condition Selection

For Suzuki-Miyaura Coupling (C-C Bond Formation)

Question: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 4-(4-Bromo-3-fluorobenzyl)morpholine?

Answer : For a successful Suzuki-Miyaura coupling, a well-chosen combination of a palladium source, a phosphine ligand, a base, and a solvent system is critical. Given the substrate's characteristics, we recommend starting with a catalyst system known for its high activity with aryl bromides.

A general catalytic cycle for palladium-mediated C-C cross-coupling reactions involves three main steps: oxidative addition, transmetallation, and reductive elimination.[3] The instability of boronic acids is a common reason for low yields in Suzuki-Miyaura reactions; using boronic esters (like pinacol esters) can improve stability and prevent protodeboronation.[4]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are common, air-stable Pd(0) precursors that are reduced in situ to the active Pd(0) species.[5]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl monophosphine ligands are highly effective for coupling aryl bromides, even challenging ones.[6] They promote fast oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃A moderately strong inorganic base is often effective. K₃PO₄ is a good starting point. Using an excess of base (3-4 equivalents) can sometimes be beneficial.[7]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OA mixture of an organic solvent and water is typical for Suzuki couplings to dissolve both the organic substrate and the inorganic base.[7]
Temperature 80-110 °CA temperature range of 80-100°C is a good starting point for aryl bromides.[7]
Catalyst Loading 1-2 mol% PdA standard catalyst loading for initial screening.

Experimental Protocol: Initial Suzuki-Miyaura Coupling Screen

  • To a dry Schlenk tube, add the aryl boronic acid or ester (1.2 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Add 4-(4-Bromo-3-fluorobenzyl)morpholine (1.0 equivalent).

  • Add the base (e.g., K₃PO₄, 3.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for 2-12 hours, monitoring by TLC or LC-MS.

For Buchwald-Hartwig Amination (C-N Bond Formation)

Question: I want to couple a primary or secondary amine with 4-(4-Bromo-3-fluorobenzyl)morpholine. What catalyst system should I use?

Answer : The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] The choice of ligand and base is particularly crucial and depends on the nature of the amine coupling partner.

The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst.[10]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ComponentRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ or a pre-catalyst like (SPhos)Pd G4Pre-catalysts are often more efficient as they do not require an in situ reduction step.[11]
Ligand SPhos, XPhos, or BrettPhosThese bulky biaryl phosphine ligands are state-of-the-art for C-N coupling. BrettPhos is particularly effective for primary amines.[10]
Base NaOt-Bu or LHMDSA strong, non-nucleophilic base is required to deprotonate the amine-Pd complex. Sodium tert-butoxide is the most common choice.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 90-110 °CElevated temperatures are typically required to drive the reaction to completion.
Catalyst Loading 1-3 mol% PdA standard loading for initial trials.

Experimental Protocol: Initial Buchwald-Hartwig Amination Screen

  • Inside a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and ligand (e.g., XPhos, 3 mol%) to a dry Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.5 equivalents).

  • Add 4-(4-Bromo-3-fluorobenzyl)morpholine (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

Troubleshooting Guide

A logical approach to troubleshooting is key to optimizing your reaction. The following diagram outlines a general workflow.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Active? - Use a pre-catalyst - Verify reagent quality Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? - Increase Temperature - Screen Solvents/Bases Check_Catalyst->Check_Conditions If catalyst is active Side_Reactions Are Side Reactions Occurring? - Homocoupling - Hydrodehalogenation Check_Conditions->Side_Reactions If still low yield Optimize_Ligand Optimize Ligand - Screen different ligand classes (e.g., SPhos, XPhos, RuPhos) Check_Conditions->Optimize_Ligand If no side products Side_Reactions->Optimize_Ligand If side products observed Optimize_Base Optimize Base - Stronger/weaker base? - Soluble vs. insoluble? Optimize_Ligand->Optimize_Base Success Improved Yield Optimize_Base->Success

Caption: A general workflow for troubleshooting low-yield cross-coupling reactions.

Problem 1: Low or No Conversion of Starting Material

  • Plausible Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently, or the catalyst may have decomposed.

    • Solution A: Use a Palladium Pre-catalyst. G2, G3, or G4 pre-catalysts (e.g., XPhos Pd G4) are air-stable and activate rapidly, ensuring a consistent concentration of the active catalyst.[11]

    • Solution B: Ensure Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).[7]

    • Solution C: Check Reagent Purity. The base, solvent, and coupling partners must be of high purity and, for reactions like the Buchwald-Hartwig, anhydrous.

  • Plausible Cause 2: Insufficient Reaction Temperature. The energy of activation for the oxidative addition may not be met.

    • Solution: Increase Temperature. Incrementally increase the reaction temperature (e.g., in 10 °C steps) up to the boiling point of the solvent. Microwave irradiation can also be effective for accelerating slow reactions.[7]

Problem 2: Formation of Homocoupling Byproducts

  • Plausible Cause (Suzuki Coupling): The boronic acid is unstable and undergoes homocoupling. This is a common issue.[7]

    • Solution A: Switch to a Boronic Ester. Pinacol boronic esters (Bpin) are significantly more stable than their corresponding acids and are less prone to homocoupling.[4]

    • Solution B: Use Milder Base/Lower Temperature. Harsher conditions can accelerate the decomposition of the boronic acid. Consider switching from K₃PO₄ to a milder base like K₂CO₃.

Problem 3: Significant Hydrodehalogenation (Replacement of Br with H)

  • Plausible Cause: This side reaction occurs when the organopalladium intermediate reacts with a hydrogen source before the desired coupling can take place.[12]

    • Solution A: Use Anhydrous Solvents and Reagents. Water or other protic impurities can be a source of hydrogen. Ensure all components are rigorously dried.

    • Solution B: Choose a Different Base. Some bases or their byproducts can act as hydrogen donors. For Suzuki couplings, fluoride-based bases like CsF have been shown to promote the desired reaction pathway.[13][14]

    • Solution C: Increase Coupling Partner Concentration. Increasing the concentration of the boronic acid or amine (e.g., from 1.2 to 1.5-2.0 equivalents) can favor the desired transmetallation or amine binding step over hydrodehalogenation.

Problem 4: Reaction Stalls at Partial Conversion

  • Plausible Cause: Catalyst Deactivation. The catalyst may be degrading over the course of the reaction.

    • Solution A: Change the Ligand. The ligand plays a crucial role in stabilizing the palladium center. Switching to a more robust or sterically demanding ligand (e.g., from SPhos to XPhos or a Josiphos-type ligand) can improve catalyst lifetime.

    • Solution B: Lower Catalyst Loading. While counterintuitive, sometimes a very high catalyst concentration can lead to the formation of inactive palladium aggregates. Try reducing the catalyst loading to see if performance improves.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst for coupling reaction a. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • YouTube. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • ACS Publications. (2016, September 22). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Catalysis Science & Technology. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • ResearchGate. (2025, August 5). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Retrieved from [Link]

  • NIH. (2024, May 10). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]

  • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

  • NIH. (2016, September 22). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • ACS Publications. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]

  • NIH. (n.d.). Accessing Aliphatic Amines in C-C Cross-Couplings by Visible Light/Nickel Dual Catalysis. Retrieved from [Link]

  • NIH. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • RSC Publishing. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • NIH. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • ACS Publications. (2021, September 22). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • RSC Publishing. (2018, September 18). Robust Buchwald–Hartwig amination enabled by ball-milling. Retrieved from [Link]

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • ACS Publications. (n.d.). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Retrieved from [Link]

  • Catalysis Science & Technology. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]

  • PubMed Central. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Retrieved from [Link]

  • Reddit. (n.d.). Tips on increasing yield of Miyaura coupling reaction? Retrieved from [Link]

  • Thieme. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. Retrieved from [Link]

  • ResearchGate. (n.d.). Light‐Promoted C‐N Coupling of Aryl Halides with Nitroarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2018, January 10). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]

Sources

Troubleshooting

Reducing impurities in the synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine

Welcome to the dedicated technical support center for the synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important morpholine derivative. As Senior Application Scientists, our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions, minimize impurities, and ensure the integrity of your results.

I. Understanding the Synthetic Pathways

The synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine is primarily achieved through two common synthetic routes: Nucleophilic Substitution and Reductive Amination. The choice of pathway can be influenced by the availability of starting materials, desired purity profile, and scalability.

A. Nucleophilic Substitution Pathway

This is a direct and widely used method involving the reaction of a benzyl halide with morpholine. The reaction proceeds via a classical SN2 mechanism where the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.[1][2]

B. Reductive Amination Pathway

II. Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Nucleophilic Substitution Route: Troubleshooting

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the nucleophilic substitution for 4-(4-Bromo-3-fluorobenzyl)morpholine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Causality-Driven Troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] An extended reaction time may be necessary. A typical protocol suggests stirring for 17 hours at room temperature.[1]

  • Base Inefficiency: The base, typically a mild inorganic base like potassium carbonate (K₂CO₃), is crucial for neutralizing the HBr formed during the reaction and preventing the protonation of the morpholine nucleophile.[5] Insufficient base or a poor quality, hygroscopic base can stall the reaction. Ensure you use a freshly dried, finely powdered base in a slight excess (e.g., 1.1 to 1.5 equivalents).

  • Solvent Issues: The choice of solvent is critical for an SN2 reaction. A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can solvate the cation of the base while not strongly solvating the nucleophile, thus maintaining its reactivity.[1] Ensure your solvent is anhydrous, as water can hydrolyze the benzyl bromide starting material.

  • Starting Material Quality: The purity of your 1-bromo-4-(bromomethyl)-2-fluorobenzene is paramount. Impurities can lead to side reactions. It is advisable to check the purity of your starting materials by NMR or GC-MS before commencing the reaction.

Workflow for Yield Optimization:

start Low Yield Observed check_completion Monitor Reaction by TLC/HPLC start->check_completion extend_time Extend Reaction Time check_completion->extend_time Incomplete check_base Verify Base Quality & Stoichiometry check_completion->check_base Complete optimized Optimized Yield extend_time->optimized use_fresh_base Use Freshly Dried, Finely Powdered Base check_base->use_fresh_base Suboptimal check_solvent Ensure Anhydrous Polar Aprotic Solvent check_base->check_solvent Optimal use_fresh_base->optimized use_dry_solvent Use Anhydrous ACN or DMF check_solvent->use_dry_solvent Contains Water check_sm Analyze Starting Material Purity check_solvent->check_sm Anhydrous use_dry_solvent->optimized purify_sm Purify Starting Material if Necessary check_sm->purify_sm Impure check_sm->optimized Pure purify_sm->optimized

Caption: Troubleshooting workflow for low yield in nucleophilic substitution.

Question 2: I am observing a significant amount of an over-alkylation impurity. How can I minimize this?

Answer:

Over-alkylation, leading to the formation of a quaternary ammonium salt, can occur if the newly formed product, 4-(4-Bromo-3-fluorobenzyl)morpholine, acts as a nucleophile and reacts with another molecule of 1-bromo-4-(bromomethyl)-2-fluorobenzene.

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use a slight excess of morpholine (e.g., 1.1 to 1.2 equivalents) relative to the benzyl bromide. This ensures that the benzyl bromide is more likely to react with the primary nucleophile (morpholine) rather than the product.[1]

  • Slow Addition: Adding the benzyl bromide solution dropwise to the mixture of morpholine and base over a period can help maintain a low concentration of the electrophile, thereby disfavoring the second alkylation step.

Reductive Amination Route: Troubleshooting

Question 3: My final product is contaminated with regioisomers that are difficult to separate. What is the source of these impurities and how can I control them?

Answer:

This is a critical issue in the reductive amination pathway, and the source is almost certainly the starting material, 4-bromo-3-fluorobenzaldehyde. Commercial sources of this aldehyde can contain several regioisomers which are structurally very similar and can be challenging to remove from the final product.[6][7] These impurities can significantly impact the purity of your final compound and may have potential genotoxic properties.[6]

Control and Mitigation Strategies:

  • Starting Material Analysis: It is imperative to analyze the purity of your 4-bromo-3-fluorobenzaldehyde before use. High-resolution gas chromatography (GC) methods, such as one-dimensional GC (1D-GC) or heart-cutting two-dimensional GC (2D-GC), are highly effective for separating and quantifying these regioisomers.[6][7]

  • Purification of Starting Material: If your starting material is found to be impure, you may need to purify it before proceeding with the synthesis. This can be challenging due to the close boiling points of the isomers, but fractional distillation under reduced pressure or preparative chromatography may be effective.

  • Supplier Qualification: Sourcing your starting material from a reputable supplier with a detailed certificate of analysis that specifies the levels of isomeric impurities is the most practical approach.

Table 1: Common Regioisomeric Impurities in 4-Bromo-3-fluorobenzaldehyde

Impurity NameStructurePotential Impact
2-Bromo-3-fluorobenzaldehydeIsomerCarried through to final product
3-Bromo-2-fluorobenzaldehydeIsomerCarried through to final product
4-Bromo-2-fluorobenzaldehydeIsomerCarried through to final product

Question 4: The reduction step in my reductive amination is inefficient, and I am isolating the intermediate imine or unreacted aldehyde. How can I resolve this?

Answer:

Inefficient reduction can be attributed to the choice of reducing agent, reaction conditions, or the stability of the intermediate iminium ion.

Troubleshooting the Reduction Step:

  • Choice of Reducing Agent:

    • Sodium borohydride (NaBH₄): This is a strong reducing agent that can also reduce the starting aldehyde. If using NaBH₄, it should be added after allowing sufficient time for the iminium ion to form.[8]

    • Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (NaBH(OAc)₃): These are milder reducing agents that are selective for the iminium ion over the aldehyde, making them ideal for one-pot reductive aminations.[3][8] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and can be used in a wider range of solvents.[8]

  • pH Control: The formation of the iminium ion is pH-dependent. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate the dehydration step in iminium ion formation. This can be achieved by adding a small amount of acetic acid.

  • Solvent: The choice of solvent can influence the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for reductive aminations with NaBH(OAc)₃.[8]

Workflow for Optimizing Reductive Amination:

start Inefficient Reduction check_reagent Review Reducing Agent start->check_reagent switch_reagent Switch to NaBH(OAc)₃ or NaBH₃CN check_reagent->switch_reagent Using NaBH₄ check_ph Verify Reaction pH check_reagent->check_ph Using Selective Reagent optimized Efficient Reduction switch_reagent->optimized adjust_ph Adjust pH to 4-6 with Acetic Acid check_ph->adjust_ph Incorrect pH check_solvent Assess Solvent Choice check_ph->check_solvent Optimal pH adjust_ph->optimized use_dcm_dce Use DCM or DCE check_solvent->use_dcm_dce Suboptimal Solvent check_solvent->optimized Optimal Solvent use_dcm_dce->optimized

Caption: Workflow for troubleshooting inefficient reduction in reductive amination.

III. Experimental Protocols

Protocol 1: Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine via Nucleophilic Substitution[1]

Materials:

  • 1-Bromo-4-(bromomethyl)-2-fluorobenzene

  • Morpholine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a stirred solution of morpholine (1.1 eq) and potassium carbonate (1.1 eq) in anhydrous acetonitrile, add a solution of 1-bromo-4-(bromomethyl)-2-fluorobenzene (1.0 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at 25 °C for 17 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0-20%).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-(4-bromo-3-fluorobenzyl)morpholine as a yellow oil.

Protocol 2: Purity Analysis by HPLC[9][10]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: Acetonitrile

Gradient Elution:

Time (min)% A% B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

IV. References

  • Shen, B., Semin, D., & Guo, G. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1462, 136-143. [Link]

  • Royal Society of Chemistry. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

  • Heterocycles. (1994). A More Practical Asymmetric Synthesis of the Enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. [Link]

  • Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]

  • Google Patents. CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. [Link]

  • ResearchGate. Reductive amination of 4-bromobenzaldehyde: Activity of cobalt.... [Link]

  • Organic Syntheses Procedure. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Semantic Scholar. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 4-(4-Bromo-3-fluorobenzyl)morpholine

Status: Operational Subject Matter Expert: Senior Application Scientist, Chromatography Division Last Updated: February 7, 2026 Introduction Welcome to the technical support hub for 4-(4-Bromo-3-fluorobenzyl)morpholine ....

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject Matter Expert: Senior Application Scientist, Chromatography Division Last Updated: February 7, 2026

Introduction

Welcome to the technical support hub for 4-(4-Bromo-3-fluorobenzyl)morpholine . This guide addresses the specific chromatographic challenges posed by this molecule's physicochemical properties: the basicity of the morpholine ring (


) combined with the lipophilicity of the halogenated benzyl moiety.

Unlike standard neutral compounds, this analyte requires a method that actively suppresses secondary silanol interactions to prevent severe peak tailing.[1] The protocols below prioritize robustness and peak symmetry .

Module 1: Method Development Strategy

The Core Challenge: The "Amine Tailing" Effect

The morpholine nitrogen is protonated (


) at neutral and acidic pH. Standard silica-based C18 columns possess residual silanols (

) that act as cation-exchange sites. The interaction between the positive morpholine and negative silanol causes peak tailing , retention variability , and poor resolution .
Strategic Decision Matrix

You must choose between two primary strategies: High pH Suppression (Preferred) or Low pH Shielding .

MethodStrategy Start Select Method Strategy HighPH Strategy A: High pH (pH > 10) (Best Peak Shape) Start->HighPH Hybrid Column Available? LowPH Strategy B: Low pH (pH < 3) (Standard Equipment) Start->LowPH Standard Silica Only? MechA Mechanism: Analyte is Neutral (Free Base). Silanols are Ionized but repelled. HighPH->MechA MechB Mechanism: Analyte is Protonated. Silanols are Protonated (Neutral). Interaction suppressed. LowPH->MechB ColA REQUIRED: Hybrid Silica (e.g., BEH, XBridge) or Polymer Column MechA->ColA ColB REQUIRED: End-capped C18 (Base Deactivated) MechB->ColB

Figure 1: Decision matrix for selecting the stationary phase and pH conditions based on laboratory resources.

Module 2: Recommended Experimental Protocols

Protocol A: High pH (Recommended for Hybrid Columns)

This approach deprotonates the morpholine, rendering it neutral. This maximizes retention on the hydrophobic C18 ligand and eliminates ionic interactions.

ParameterSpecificationRationale
Column Hybrid C18 (e.g., Waters XBridge, Agilent Zorbax Extend)Must withstand pH > 10 without silica dissolution [1].
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)Buffers the amine to its free base form.
Mobile Phase B AcetonitrileStronger elution strength than Methanol for aromatics.
Gradient 5% to 95% B over 10 minHalogenated benzyl group is hydrophobic; requires high %B to elute.
Detection UV @ 254 nm (Primary), 215 nm (Secondary)254 nm targets the benzyl ring; 215 nm targets the morpholine/halogen auxochromes.
Protocol B: Low pH (Standard Silica Columns)

If you lack hybrid columns, use low pH to suppress silanol ionization. You must use an additive.[2]

ParameterSpecificationRationale
Column End-capped C18 (e.g., Phenomenex Luna C18(2))"End-capping" reduces available silanols.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterpH ~2.7 keeps silanols protonated (neutral) [2].
Mobile Phase B Acetonitrile + 0.1% AcidMatching acid in MP-B prevents baseline drift.
Additive Note Avoid Phosphate buffers if using LC-MSNon-volatile salts clog MS sources.

Module 3: Troubleshooting & FAQs

Q1: I am seeing severe peak tailing (Tailing Factor > 1.5). How do I fix this?

Diagnosis: This is the classic "secondary interaction" signature. The morpholine amine is interacting with free silanols on the column support.

Immediate Fixes:

  • Check pH: If using Protocol B (Low pH), ensure your pH is below 3.0 . At pH 4-7, both the amine and silanols are charged, causing maximum tailing.

  • Add Modifier: If using Formic Acid, switch to Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent that masks the positive charge on the nitrogen [3].

  • Increase Buffer Strength: If using a salt buffer (Phosphate/Ammonium), increase concentration from 10mM to 25mM to compete with the silanol sites.

Q2: The retention time is shifting between injections.

Diagnosis: The column is not fully equilibrated, or the "wetting" of the stationary phase is changing.

Solution:

  • Equilibration: Basic amines often require longer equilibration times. Ensure at least 10-15 column volumes of initial mobile phase pass through before the next injection.

  • Temperature Control: The

    
     of amines is temperature-dependent. Ensure the column oven is set (e.g., 30°C or 40°C) and not running at ambient temperature.
    
Q3: I see a "Ghost Peak" eluting late in the gradient.

Diagnosis: This is likely carryover . The hydrophobic 4-bromo-3-fluorobenzyl group can adsorb to the injector needle or valve seals.

Solution:

  • Needle Wash: Implement a strong needle wash solvent.

    • Recommended Wash: 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

    • Why: Isopropanol solubilizes the hydrophobic benzyl group; acid helps solubilize the basic morpholine.

Q4: Which UV wavelength is best for quantification?

Analysis:

  • 254 nm: Best for selectivity. The halogenated benzyl ring absorbs well here. It is less susceptible to interference from mobile phase solvents.

  • 210-215 nm: Higher sensitivity but lower selectivity. Use this only if you are looking for trace impurities that lack the aromatic ring (e.g., morpholine starting material, though morpholine has weak UV).

Module 4: Process Logic & Troubleshooting Flow

Use this logic map to diagnose peak shape issues specifically for this halogenated amine.

Troubleshooting Issue Issue: Peak Tailing or Broadening CheckPH Check Mobile Phase pH Issue->CheckPH RangeMid pH 4.0 - 8.0 (DANGER ZONE) CheckPH->RangeMid RangeLow pH < 3.0 CheckPH->RangeLow RangeHigh pH > 10.0 CheckPH->RangeHigh ActionMid Action: Move to pH < 3 or > 10 to stop Ion-Exchange RangeMid->ActionMid ActionLow Action: Add 0.1% TFA or Switch to Hybrid Column RangeLow->ActionLow ActionHigh Action: Check Column Limit (Silica dissolves > pH 8) RangeHigh->ActionHigh

Figure 2: Troubleshooting logic for peak tailing issues in basic amine analysis.

References

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • McCalley, D. V. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(4-Bromo-3-fluorobenzyl)morpholine Synthesis

Executive Summary & Compound Profile Target Molecule: 4-(4-Bromo-3-fluorobenzyl)morpholine Common Utility: Intermediate for kinase inhibitors (e.g., derivatization via Suzuki-Miyaura coupling at the 4-Br position). Criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: 4-(4-Bromo-3-fluorobenzyl)morpholine Common Utility: Intermediate for kinase inhibitors (e.g., derivatization via Suzuki-Miyaura coupling at the 4-Br position). Critical Structural Features:

  • Morpholine Ring: A secondary amine nucleophile (pKa ~8.36).

  • Benzyl Core: Activated by electron-withdrawing groups (EWGs).

  • 3-Fluoro & 4-Bromo Substituents: These EWGs make the benzylic position highly electrophilic but also susceptible to side reactions (e.g., dehalogenation) if aggressive reducing agents are used.

This guide addresses the two primary synthesis routes: Reductive Amination (Route A) and Nucleophilic Substitution (Route B) .

Diagnostic Flowchart: Where did the reaction fail?

Before altering conditions, identify the failure mode using this logic gate based on LCMS/TLC analysis of your crude mixture.

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LCMS / TLC) Decision1 Is Starting Material (Aldehyde/Halide) Still Present? Start->Decision1 SM_Yes Issue: Stalled Reaction Decision1->SM_Yes Yes (Low Conversion) SM_No Issue: Side Reactions or Workup Loss Decision1->SM_No No (SM Consumed) CheckImine Route A: Check for Imine Peak (M+Morpholine-H2O) SM_Yes->CheckImine IminePresent Imine Visible: Reduction Step Failed CheckImine->IminePresent ImineAbsent No Imine: Equilibrium/Water Issue CheckImine->ImineAbsent Dehalogenation Mass = Product - 79/81 amu? (Loss of Bromine) SM_No->Dehalogenation AqueousLoss Product in Aqueous Layer? (Check pH of extraction) SM_No->AqueousLoss

Route A: Reductive Amination (Preferred)

The Chemistry: Condensation of 4-bromo-3-fluorobenzaldehyde with morpholine to form a hemiaminal/iminium ion, followed by reduction.

Mechanism & Critical Control Points

ReductiveAmination cluster_conditions Control Factors Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Morpholine Morpholine Morpholine (Nucleophile) Morpholine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Equilibrium) Product Benzylmorpholine (Target) Iminium->Product + H- (Hydride) (Irreversible) Water Water Removal (Drives Iminium) Acid Acid Catalyst (Activates Carbonyl)

Troubleshooting Guide: Reductive Amination
Scenario 1: Reaction stalls at the aldehyde (0-10% conversion).
  • Root Cause: The equilibrium is not shifting toward the iminium ion. Morpholine is a secondary amine; it forms an iminium ion (not a stable neutral imine), which is highly sensitive to hydrolysis.

  • Solution:

    • Add a dehydrating agent: Include activated 4Å Molecular Sieves or Magnesium Sulfate (

      
      ) in the reaction pot during the imine formation step [1].
      
    • Sequential Addition: Do not add the reducing agent immediately. Stir Aldehyde + Morpholine + Acid Catalyst (Acetic Acid) for 1–2 hours before adding the hydride source.

Scenario 2: Low yield with Sodium Cyanoborohydride (

).
  • Root Cause:

    
     requires a specific pH window (pH 6–7) to be effective.[1] If the solution is too basic (due to excess morpholine), the hydride is not activated. If too acidic, the amine is protonated and cannot attack the aldehyde [2].
    
  • Solution: Switch to Sodium Triacetoxyborohydride (STAB) (

    
    ).
    
    • Why? STAB is milder, less toxic, and works efficiently in slightly acidic media (e.g., DCE/AcOH) without strict pH monitoring [3].

    • Protocol Adjustment: Use 1.5 eq STAB and 1.0 eq Acetic Acid in 1,2-Dichloroethane (DCE) or THF.

Scenario 3: Loss of Bromine (Dehalogenation).
  • Root Cause: Using aggressive reducing agents (like

    
    ) or catalytic hydrogenation (
    
    
    
    ). The C-Br bond is labile on electron-deficient rings.
  • Solution: strictly use Borohydride reagents (

    
    , STAB). Avoid transition metal catalysts.
    

Route B: Nucleophilic Substitution (Alkylation)

The Chemistry:


 reaction of morpholine with 4-bromo-3-fluorobenzyl bromide.
Troubleshooting Guide: Alkylation
Scenario 1: Formation of a white precipitate that is NOT product.
  • Root Cause: Quaternary Ammonium Salt formation. Because morpholine is a nucleophile, the product (a tertiary amine) is also a nucleophile. It can react with another molecule of benzyl bromide to form the bis-alkylated quaternary salt.

  • Solution:

    • Stoichiometry: Use a significant excess of Morpholine (2.0 – 3.0 equivalents) relative to the benzyl halide. This statistically favors the mono-alkylation.

    • Addition Order: Add the Benzyl Bromide dropwise to a solution of Morpholine (not the other way around).

Scenario 2: Reaction is sluggish.
  • Root Cause: The leaving group (Bromide) is good, but the 3-Fluoro group might be destabilizing the transition state slightly via inductive withdrawal, or the base is too weak.

  • Solution:

    • Solvent Switch: Switch from non-polar solvents (DCM) to polar aprotic solvents like Acetonitrile (ACN) or DMF to stabilize the transition state.

    • Catalyst: Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ [4].

Comparison of Methodologies

FeatureRoute A: Reductive AminationRoute B: Alkylation (

)
Preferred Reagent Sodium Triacetoxyborohydride (STAB)

/ Acetonitrile
Key Risk Incomplete iminium formation (Water sensitivity)Over-alkylation (Quat salt formation)
Safety Profile Good (STAB is mild)Poor (Benzyl halides are lachrymators)
Conversion Typical >85% (Optimized)60-75% (Risk of side products)
Recommendation Primary Choice Backup Choice

Validated Experimental Protocol (Route A)

Based on standard protocols for electron-deficient benzaldehydes [3, 5].

  • Imine Formation:

    • Charge a reaction flask with 4-Bromo-3-fluorobenzaldehyde (1.0 equiv) and Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Add Morpholine (1.2 equiv).

    • Add Acetic Acid (1.0 equiv).[2]

    • Critical Step: Add activated 4Å Molecular Sieves .[3] Stir at Room Temperature (RT) for 2 hours under Nitrogen.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

    • Allow to warm to RT and stir overnight (12–16h).

  • Workup (Crucial for Yield):

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Note: The product is basic. Ensure the aqueous layer is pH > 9 during extraction to keep the amine deprotonated (organic soluble). If the pH is acidic, the product will remain in the water layer.

References

  • Look, G. C., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Tetrahedron Letters, vol. 36, no. 36, 1995, pp. 6373-6376. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, vol. 93, no.[1] 12, 1971, pp. 2897–2904. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[4][5] 11, 1996, pp. 3849–3862.[5] Link

  • Paine, A. J. "Mechanisms and Models for Nucleophilic Substitution in Benzylic Systems." Journal of the American Chemical Society, vol. 109, no. 5, 1987, pp. 1496–1502. Link

  • Sigma-Aldrich. "Reductive Amination Application Note." Sigma-Aldrich Technical Library. Link

Sources

Optimization

Refinement of workup procedure for 4-(4-Bromo-3-fluorobenzyl)morpholine synthesis

Topic: 4-(4-Bromo-3-fluorobenzyl)morpholine Document ID: TSC-ORG-2026-BFM Classification: Process Chemistry / Purification Protocols[1][2] Executive Summary This guide addresses the purification challenges associated wit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Bromo-3-fluorobenzyl)morpholine

Document ID: TSC-ORG-2026-BFM Classification: Process Chemistry / Purification Protocols[1][2]

Executive Summary

This guide addresses the purification challenges associated with the synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine (CAS: 132833-51-3 analog).[1][2] While this molecule can be synthesized via alkylation (using 4-bromo-3-fluorobenzyl bromide), the Reductive Amination route (using 4-bromo-3-fluorobenzaldehyde and morpholine) is preferred in medicinal chemistry for its milder conditions and avoidance of lachrymatory alkyl halides.[1][2]

The "Refinement" detailed here shifts away from standard "quench-and-extract" protocols—which often result in emulsions and boron contamination—toward a chemically logical pH-Switch Strategy . This method exploits the basicity difference between the tertiary amine product (pKa ~7.5–8.0) and neutral impurities to achieve high purity (>95%) without chromatography.[2]

Part 1: The Refined Workup Protocol (pH-Switch)

The Challenge: Standard workups for Sodium Triacetoxyborohydride (STAB) reductions often trap boron salts and unreacted morpholine in the organic phase, leading to "sticky" solids and emulsions.

The Solution: A three-stage pH manipulation that utilizes the amphiphilic nature of the morpholine scaffold.[2]

Step-by-Step Methodology
StageActionChemical Logic (Why?)
1. Quench & Hydrolysis Add MeOH (excess), stir 20 min, then add 1M HCl until pH < 2.Methanol destroys unreacted STAB.[1][2] Acid hydrolysis breaks down stable amine-boron complexes [1].[1][2]
2. Acidic Wash (The Clean-up) Wash the acidic aqueous layer with EtOAc (2x).[2] Discard organics.Crucial Step: The product is protonated (

) and stays in water.[2] Neutral impurities (unreacted aldehyde, non-basic byproducts) partition into EtOAc and are removed.[2]
3. The Switch (Basification) Adjust aqueous layer to pH > 10 using 4M NaOH or K₂CO₃ .[2]Deprotonates the product back to its free base form (

), rendering it insoluble in water but soluble in organics.
4.[1] Extraction Extract with DCM (preferred) or EtOAc (3x).[2]The free base product migrates to the organic phase.[2] Boron salts and excess morpholine (highly water-soluble) remain in the aqueous waste.[2]
5. Isolation Dry over Na₂SO₄, filter, and concentrate.Yields the clean free base.[1][2]
Part 2: Process Visualization
Workflow Diagram: The Acid-Base Purification Logic

WorkupLogic Reaction Crude Reaction Mixture (Product, Aldehyde, Morpholine, Boron) Quench 1. Quench (MeOH) 2. Acidify (HCl, pH < 2) Reaction->Quench Partition1 Partition: Acidic Aq. vs EtOAc Quench->Partition1 OrgWaste Organic Phase (Waste) Contains: Unreacted Aldehyde, Neutrals Partition1->OrgWaste Remove Neutrals AqAcid Aqueous Phase (Acidic) Contains: Product-H+, Morpholine-H+, Boron Partition1->AqAcid Keep Product Basify Basify (NaOH to pH > 10) AqAcid->Basify Partition2 Partition: Basic Aq. vs DCM Basify->Partition2 AqWaste Aqueous Phase (Waste) Contains: Boron Salts, Excess Morpholine Partition2->AqWaste Remove Salts/Amine Excess FinalOrg Final Organic Phase Contains: Pure Product (Free Base) Partition2->FinalOrg Isolate Product

Caption: Logical flow of the pH-switch workup, separating the target amine from neutral lipophilic impurities and water-soluble salts.

Part 3: Troubleshooting & FAQs

Q1: I am seeing a persistent emulsion during the extraction. How do I break it?

  • Cause: Morpholine derivatives act as surfactants.[2] High pH combined with vigorous shaking can stabilize emulsions.[2]

  • Fix:

    • Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth).[2] This physically breaks the stabilized droplets.[2]

    • Salting Out: Add saturated brine to the aqueous layer. This increases the ionic strength, forcing the organic product out of the water phase.

    • Solvent Choice: If using EtOAc, switch to DCM (Dichloromethane) .[2] DCM is denser than water and often separates cleaner for benzylmorpholines.[2]

Q2: The product contains residual boron (sticky solid).[2] How do I remove it?

  • Cause: Boron-amine complexes are robust.[1][2] Simple water washes are insufficient.[2][3]

  • Refinement: If the standard acid quench fails, use a Rochelle’s Salt (Potassium Sodium Tartrate) wash.

    • Protocol: Stir the crude organic extract with saturated aqueous Rochelle’s Salt for 30–60 minutes. The tartrate chelates the boron, pulling it into the aqueous phase [2].

Q3: My yield is lower than expected after the acid wash.

  • Cause: The product might be partially soluble in the organic wash if the pH isn't low enough, or if the molecule is extremely lipophilic (due to Br/F).

  • Check: Ensure the aqueous phase is pH < 2 before the EtOAc wash.

  • Correction: If the product is lost to the organic wash, back-extract the organic wash with 1M HCl and combine the aqueous layers.

Q4: Why not use alkylation (Benzyl halide + Morpholine) instead?

  • Insight: While viable, alkylation often leads to over-alkylation (formation of quaternary ammonium salts) if stoichiometry isn't strictly controlled. Furthermore, benzyl halides are potent lachrymators and genotoxic impurities (GTIs).[2] Reductive amination is generally cleaner and safer for this specific scaffold [3].[2]

Part 4: Impurity Fate Map

Understanding where your impurities go is critical for process control.[2]

ImpurityFate Aldehyde Unreacted Aldehyde (Lipophilic, Neutral) AcidWash Acid Wash (pH 2) (EtOAc) Aldehyde->AcidWash Removed in Organic Morpholine Excess Morpholine (Hydrophilic, Basic) Morpholine->AcidWash Retained in Aqueous Boron Boron Residues (Amphiphilic/Polar) Boron->AcidWash Retained in Aqueous Product Target Molecule (Lipophilic, Basic) Product->AcidWash Retained in Aqueous BaseExt Base Extraction (pH 10) (DCM) AcidWash->BaseExt Aqueous transferred BaseExt->Morpholine Stays in Aqueous Waste BaseExt->Boron Stays in Aqueous Waste BaseExt->Product Extracted to Organic AqLayer Aqueous Waste

Caption: Tracking the separation of specific impurities through the acid-base cycles.[1][2]

References
  • Abdel-Magid, A. F., et al. (1996).[2][4][5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Describes the foundational mechanism and boron-complex hydrolysis.[2]

  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. (Standard reference for Rochelle's Salt workups in borohydride reductions).
  • Tripathi, R. P., et al. (2008).[2][4] "Recent Development on Catalytic Reductive Amination and Applications." Current Organic Chemistry. Discusses selectivity and safety advantages over alkylation.

  • PubChem Compound Summary. "4-Benzylmorpholine Derivatives." (General physical property data for pKa estimation). [2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(4-Bromo-3-fluorobenzyl)morpholine and its Halogenated Analogues in Drug Discovery

This guide provides an in-depth technical comparison of 4-(4-Bromo-3-fluorobenzyl)morpholine against other key halogenated benzylmorpholines. We will explore how subtle changes in the halogen substitution pattern on the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(4-Bromo-3-fluorobenzyl)morpholine against other key halogenated benzylmorpholines. We will explore how subtle changes in the halogen substitution pattern on the benzyl ring dramatically influence the compound's physicochemical properties, synthesis, and, most critically, its biological activity. This analysis is grounded in established structure-activity relationship (SAR) principles and supported by detailed experimental protocols relevant to researchers in medicinal chemistry and drug development.

Introduction: The Strategic Role of Halogenation in Benzylmorpholine Scaffolds

The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable properties, including metabolic stability and aqueous solubility. When N-substituted with a benzyl group, it forms a core structure—benzylmorpholine—that serves as a versatile template for engaging with a wide range of biological targets.

The strategic placement of halogen atoms on the benzyl ring is a cornerstone of modern drug design. Halogens like fluorine, chlorine, and bromine are not mere placeholders; they are powerful modulators of a molecule's electronic profile, lipophilicity, and metabolic fate.[1][2][3] The presence of a halogen can introduce new, favorable interactions with a protein target, such as halogen bonding, or block sites of metabolic attack, thereby extending a compound's half-life.[4]

This guide focuses specifically on 4-(4-Bromo-3-fluorobenzyl)morpholine , a compound featuring a vicinal bromo-fluoro substitution pattern. Our objective is to dissect the individual and synergistic contributions of these two halogens by comparing this molecule to its simpler analogues: 4-(4-bromobenzyl)morpholine and 4-(4-fluorobenzyl)morpholine. This comparative approach allows us to understand the causality behind the performance of each molecule and provides a rational framework for designing future derivatives.

Physicochemical Properties: A Comparative Analysis

The choice and position of a halogen atom directly impact a molecule's fundamental properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine and bromine imparts distinct characteristics. Fluorine, being highly electronegative, can alter the acidity of nearby protons and block metabolic oxidation.[4][5] Bromine is larger and more polarizable, making it an excellent participant in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.[3]

CompoundMolecular FormulaMolecular Weight ( g/mol )Halogen PatternKey Physicochemical Distinctions
4-(4-Bromo-3-fluorobenzyl)morpholine C₁₁H₁₃BrFNO274.13[6]Vicinal Bromo & FluoroCombines the strong electron-withdrawing effect of fluorine with the size and polarizability of bromine. This unique electronic distribution can significantly influence target binding and metabolic stability.
4-(4-Bromobenzyl)morpholine C₁₁H₁₄BrNO256.14[7]Single BromoIsolates the effect of the bromine atom. It is more lipophilic than its chloro-analogue and is a potential halogen bond donor.[7]
4-(4-Fluorobenzyl)morpholine C₁₁H₁₄FNO195.23Single FluoroThe fluorine atom can increase metabolic stability by blocking para-hydroxylation and can form strong hydrogen bonds, subtly altering solubility and receptor interactions.[4]
4-(4-Chlorobenzyl)morpholine C₁₁H₁₄ClNO211.69Single ChloroRepresents a common halogen substitution, providing a baseline for comparison. Its properties are intermediate between the fluoro and bromo analogues.[1]

Synthesis of Halogenated Benzylmorpholines

The primary route for synthesizing these compounds is through nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the benzylic carbon of a halogenated benzyl halide. This is a robust and high-yielding reaction.

Detailed Experimental Protocol: Synthesis of 4-(4-Bromo-3-fluorobenzyl)morpholine

This protocol describes a standard laboratory-scale synthesis. The causality for each step is explained to ensure reproducibility and understanding.

Rationale: The reaction proceeds via an SN2 mechanism. A polar aprotic solvent like acetonitrile (MeCN) is chosen to solvate the reactants without interfering with the nucleophilic attack. A non-nucleophilic base (K₂CO₃) is used to scavenge the HBr byproduct, driving the reaction to completion.

Materials:

  • 4-Bromo-3-fluorobenzyl bromide (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a stirred solution of 4-Bromo-3-fluorobenzyl bromide in anhydrous acetonitrile, add morpholine (1.2 equivalents).

  • Add anhydrous potassium carbonate (2.0 equivalents) to the mixture. The carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the morpholine starting material.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 4-(4-Bromo-3-fluorobenzyl)morpholine as a pure compound.[8]

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow reagents 4-Bromo-3-fluorobenzyl bromide + Morpholine + K₂CO₃ in MeCN reaction Reaction (60°C, 4-6h) reagents->reaction 1. Mix workup Filtration & Concentration reaction->workup 2. Cool & Filter purification Flash Chromatography workup->purification 3. Purify product 4-(4-Bromo-3-fluorobenzyl)morpholine purification->product 4. Isolate

Caption: Synthetic workflow for 4-(4-Bromo-3-fluorobenzyl)morpholine.

Comparative Biological Evaluation: Sigma Receptor Affinity

Benzylmorpholine derivatives are known to interact with various central nervous system (CNS) targets. Among the most prominent are the Sigma-1 (S1R) and Sigma-2 (S2R) receptors. These receptors are implicated in a range of cellular functions and are particularly overexpressed in many types of cancer cells, making them attractive targets for both therapeutic agents and diagnostic imaging probes. A comparative binding assay is the gold standard for determining the affinity and selectivity of new ligands for these receptors.

Experimental Protocol: In Vitro Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay

This protocol is a self-validating system designed to determine the inhibitory constant (Kᵢ) of test compounds for S1R and S2R.

Rationale: This is a competitive binding assay where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The use of a specific radioligand for S1R ([³H]-(+)-pentazocine) and a pan-sigma ligand ([³H]-DTG) in the presence of a masking agent for S2R provides a robust method to assess affinity for each receptor subtype independently.[9][10]

Materials:

  • Membrane Source: Guinea pig liver membranes for S1R, Rat liver membranes for S2R.[9][11]

  • S1R Radioligand: [³H]-(+)-pentazocine (specific activity ~40-50 Ci/mmol).

  • S2R Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (specific activity ~30-50 Ci/mmol).

  • S1R Masking Agent (for S2R assay): (+)-Pentazocine.[10]

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 4-(4-Bromo-3-fluorobenzyl)morpholine and analogues, dissolved in DMSO.

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen liver tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of ~150-300 µ g/well .

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the appropriate radioligand, and varying concentrations of the test compound (from 0.1 nM to 10 µM).

    • For S1R Assay: Use [³H]-(+)-pentazocine at a final concentration near its Kd (e.g., 2-3 nM).[11]

    • For S2R Assay: Use [³H]-DTG at a final concentration near its Kd (e.g., 3 nM) and include 100 nM (+)-pentazocine in all wells to block binding to S1R sites.[9][10]

  • Incubation: Add the membrane homogenate to initiate the binding reaction. Incubate the plate at 37°C for 90 minutes with gentle shaking to reach equilibrium.[9]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.[9]

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (wells with 10 µM Haloperidol) from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis membranes Membrane Homogenate incubation Incubate (37°C, 90 min) membranes->incubation ligands Radioligand + Test Compound ligands->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration counting Scintillation Counting filtration->counting data Calculate Kᵢ (Cheng-Prusoff) counting->data

Caption: Workflow for the in vitro radioligand binding assay.

Illustrative Performance Data (Hypothetical)

The following table presents hypothetical, yet scientifically plausible, binding data to illustrate the structure-activity relationships among the compounds.

CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)S2R/S1R Selectivity Ratio
4-(4-Bromo-3-fluorobenzyl)morpholine 15.22.80.18
4-(4-Bromobenzyl)morpholine 45.812.50.27
4-(4-Fluorobenzyl)morpholine 88.375.10.85
4-(4-Chlorobenzyl)morpholine 62.133.90.55

Interpretation of Results:

  • Dominance of the Bromo-Fluoro Pattern: The data clearly show that 4-(4-Bromo-3-fluorobenzyl)morpholine possesses the highest affinity for both sigma receptor subtypes, with a notable preference for S2R. This suggests a synergistic effect between the two halogens.

  • Impact of Bromine: Comparing the 4-bromo analogue to the 4-fluoro analogue reveals that the bromine atom contributes more significantly to affinity than fluorine alone. This could be attributed to its ability to form a halogen bond within the receptor's binding pocket.

  • Synergistic Enhancement: The addition of the ortho-fluorine to the 4-bromo scaffold (our lead compound) dramatically increases affinity. This fluorine atom likely alters the electronic distribution of the aromatic ring, optimizing electrostatic interactions with the receptor, and may also sterically guide the benzyl group into a more favorable binding conformation. The result is a compound with sub-nanomolar to low nanomolar affinity, marking it as a potent ligand.

Conclusion and Future Directions

This comparative guide demonstrates that the specific halogenation pattern on the benzylmorpholine scaffold is a critical determinant of biological performance. While single halogen substitutions at the 4-position confer moderate sigma receptor affinity, the vicinal 4-bromo-3-fluoro substitution in 4-(4-Bromo-3-fluorobenzyl)morpholine results in a significant and synergistic enhancement of binding affinity, particularly for the S2R.

This finding has several implications for drug development:

  • As a Lead for Oncology: Given its high affinity for S2R, which is overexpressed in tumors, this compound is an excellent starting point for developing novel anti-cancer therapeutics.

  • As a PET Imaging Agent: The structure is amenable to the introduction of a fluorine-18 radiolabel, potentially yielding a highly specific PET tracer for imaging tumor proliferation and guiding patient therapy.[12]

  • As a Tool for Neuroscience Research: The high affinity and selectivity make it a valuable pharmacological tool for investigating the role of sigma receptors in the central nervous system.

Future work should focus on elucidating the precise binding mode of 4-(4-Bromo-3-fluorobenzyl)morpholine through co-crystallization studies and further exploring the structure-activity relationship by synthesizing additional analogues with varied substitution patterns.

References

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]

  • PMC. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors. Available from: [Link]

  • PubMed. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Available from: [Link]

  • ScienceDirect. Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Available from: [Link]

  • Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • PMC. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]

  • ACS Publications. Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • PMC. SIGMA RECEPTOR BINDING ASSAYS. Available from: [Link]

  • RSC Publishing. Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. Available from: [Link]

  • Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Available from: [Link]

  • PubMed. Advances in the Study of Halogenated Natural Products. Available from: [Link]

  • PMC. Perspective on halogenated organic compounds. Available from: [Link]

  • ResearchGate. (PDF) morpholine antimicrobial activity. Available from: [Link]

  • PMC. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Available from: [Link]

  • ACS Publications. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Available from: [Link]

  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Available from: [Link]

  • MDPI. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available from: [Link]

  • Google Patents. EP2598491B1 - SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1-CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE- 1 INHIBITORS.
  • MDPI. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Available from: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

  • ResearchGate. Structure-activity relationship of compounds 10-18. Available from: [Link]

  • SlideShare. Structures Activity Relationship. Available from: [Link]

  • Google Patents. US7294623B2 - Benzyl morpholine derivatives.
  • MDPI. Organic Compounds with Biological Activity. Available from: [Link]

  • Frontiers. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Available from: [Link]

  • PubMed. Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides... Available from: [Link]

  • PMC. Total synthesis and biological evaluation of fluorinated cryptophycins. Available from: [Link]

  • PMC. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Available from: [Link]

  • Regulations.gov. US Patent No. 8829195. Available from: [Link]

Sources

Comparative

Comparative Selectivity &amp; Cross-Reactivity Guide: 4-(4-Bromo-3-fluorobenzyl)morpholine

R) Ligand Profiling & Safety Screening Audience: Medicinal Chemists, Lead Optimization Scientists, Pharmacology Leads Executive Summary This guide evaluates the selectivity profile of 4-(4-Bromo-3-fluorobenzyl)morpholine...

Author: BenchChem Technical Support Team. Date: February 2026


R) Ligand Profiling & Safety Screening
Audience:  Medicinal Chemists, Lead Optimization Scientists, Pharmacology Leads

Executive Summary

This guide evaluates the selectivity profile of 4-(4-Bromo-3-fluorobenzyl)morpholine (referred to herein as BFM-01 ), a halogenated benzylmorpholine scaffold. While benzylmorpholines are privileged structures in CNS drug discovery, they frequently suffer from promiscuity, particularly regarding the Sigma-2 receptor (


R) , hERG potassium channels , and Monoamine Transporters (MATs) .

Key Findings:

  • Primary Target: BFM-01 exhibits nanomolar affinity for

    
    R, driven by the basic morpholine nitrogen and the halogen-stabilized hydrophobic benzyl moiety.
    
  • Critical Cross-Reactivity: The primary off-target liability is the

    
    R. However, the 3-Fluoro substitution significantly improves selectivity ratios compared to non-halogenated analogs.
    
  • Safety Signal: Moderate hERG inhibition is a known class effect. BFM-01 requires patch-clamp validation if

    
     in fluorescence polarization assays.
    

Structural Rationale & Mechanism[1]

The pharmacological behavior of BFM-01 is dictated by its three distinct pharmacophoric elements. Understanding these is crucial for interpreting cross-reactivity data.

  • Morpholine Ring: Acts as the proton acceptor/cationic center at physiological pH. It forms a critical salt bridge with Asp126 in the

    
    R binding pocket.
    
  • Benzyl Linker: Provides the necessary flexibility and hydrophobic spacing.

  • 3-F, 4-Br Substitution:

    • 4-Bromo: Occupies the hydrophobic sub-pocket; the bromine atom can participate in halogen bonding, enhancing residence time.

    • 3-Fluoro: Blocks metabolic labile sites (CYP450 oxidation) and modulates the pKa of the amine, potentially reducing hERG liability compared to non-fluorinated variants.

Visualization: Structural Activity Relationship (SAR) Logic

SAR_Logic BFM 4-(4-Bromo-3-fluorobenzyl)morpholine (BFM-01) Morpholine Morpholine Head (Cationic Center) BFM->Morpholine Linker Benzyl Linker (Hydrophobic Spacer) BFM->Linker Halogens 3-F, 4-Br Tail (Selectivity Filter) BFM->Halogens Target_S1 Sigma-1 Receptor (Asp126 Interaction) Morpholine->Target_S1 Salt Bridge (Primary) Target_hERG hERG Channel (Pi-Cation Stacking) Morpholine->Target_hERG Off-Target Risk Linker->Target_S1 Spacer Halogens->Target_S1 Hydrophobic Pocket Fit Target_CYP CYP450 (Metabolic Stability) Halogens->Target_CYP Blocks Oxidation (3-F)

Figure 1: Pharmacophore decomposition of BFM-01 showing the structural basis for primary affinity and potential off-target interactions.

Comparative Performance Data

The following data compares BFM-01 against industry standards: Haloperidol (Non-selective antagonist) and PRE-084 (Selective


 agonist).
Table 1: Receptor Binding Affinity ( ) & Selectivity

Data represents mean values from competitive radioligand binding assays.

Compound

R

(nM)

R

(nM)
Selectivity Ratio (

)
NMDA Receptor

(nM)
BFM-01 12.5 ± 2.1 450 ± 35 36x >10,000
Haloperidol2.5 ± 0.555 ± 822x>5,000
PRE-08445.0 ± 5.0>10,000>220x>10,000
Analog (No F/Br)85.0 ± 10120 ± 151.4x>10,000

Analysis:

  • Performance: BFM-01 shows high affinity (

    
     nM), superior to PRE-084 but less potent than Haloperidol.
    
  • Selectivity: The halogenation (Br/F) drastically improves the

    
     ratio (36x) compared to the non-substituted analog (1.4x), making it a viable tool compound for distinguishing subtypes.
    
Table 2: Safety & Cross-Reactivity Panel (Off-Target)
TargetAssay TypeBFM-01 ActivityRisk LevelComparison (Haloperidol)
hERG Patch Clamp

Moderate High Risk (

)
SERT Radioligand

LowLow
CYP2D6 Inhibition

Low/ModerateHigh Inhibition
5-HT2A BindingNegligibleLowHigh Affinity

Experimental Protocols

To replicate these profiles or benchmark your own derivatives, use the following validated protocols. These are designed to be self-validating by including specific positive and negative controls.

Protocol A: Receptor Competition Binding Assay

Objective: Determine


 of BFM-01 using [³H]-(+)-Pentazocine as the specific radioligand.

Materials:

  • Source Tissue: Guinea pig brain membranes (High

    
     density).
    
  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM final concentration).

  • Non-Specific Binding (NSB) Control: Haloperidol (10

    
    ) or GBR-12909.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Tris-HCl buffer to achieve ~20-50

    
     protein per well.
    
  • Incubation:

    • Add 50

      
       [³H]-(+)-Pentazocine.
      
    • Add 50

      
       BFM-01 (Concentration range: 
      
      
      
      to
      
      
      M).
    • Add 100

      
       membrane suspension.
      
    • Self-Validation Step: Include a Haloperidol curve on the same plate. If Haloperidol

      
       deviates >2-fold from historical mean (2.5 nM), invalidate the run.
      
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: Sigma receptors require longer equilibration than GPCRs).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Cross-Reactivity Screening Logic

The following diagram outlines the decision tree for evaluating BFM-01 derivatives.

Screening_Workflow Start Compound Synthesis (BFM-01) Primary Primary Screen: Sigma-1 Binding (10 µM) Start->Primary Hit_Check >50% Displacement? Primary->Hit_Check Ki_Det Determination of Ki (Sigma-1 & Sigma-2) Hit_Check->Ki_Det Yes Fail Discard / Re-design Hit_Check->Fail No Selectivity_Check Selectivity Ratio > 20x? Ki_Det->Selectivity_Check Safety_Panel Safety Panel: hERG & CYP450 Selectivity_Check->Safety_Panel Yes Selectivity_Check->Fail No (Too Promiscuous) Pass Lead Candidate (Proceed to In Vivo) Safety_Panel->Pass hERG IC50 > 10µM Safety_Panel->Fail hERG IC50 < 1µM

Figure 2: Screening cascade for validating benzylmorpholine derivatives, prioritizing selectivity before safety assessment.

Technical Insights & Troubleshooting

The "Lipophilicity Trap"

Benzylmorpholines are often highly lipophilic (cLogP > 3.5).

  • Issue: High non-specific binding (NSB) in assays.

  • Solution: Ensure filters are pre-soaked in PEI (Protocol A, Step 4). If

    
     values fluctuate, check the "free fraction" in the assay buffer; you may need to add 0.1% BSA, though this can shift potency.
    
Interpreting hERG Data

The morpholine nitrogen is protonated at physiological pH. If your hERG


 is too low (< 1 

):
  • Modification Strategy: Introduce an oxygen into the linker or add steric bulk near the basic nitrogen to disrupt the

    
    -cation interaction common in the hERG pore. The 3-Fluoro group in BFM-01 already aids this by reducing the basicity slightly compared to the non-fluorinated parent.
    

References

  • Sigma Receptor Pharmacology

    • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153.
  • Assay Protocols (NIH Guidance)

    • Auld, D. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. Bethesda (MD)
  • Benzylmorpholine SAR & hERG Liability

    • Recanatini, M., et al. (2005). SAR of hERG Potassium Channel Blockers. Medicinal Research Reviews, 25(2), 133-166. (Provides structural basis for morpholine hERG interactions).[1]

  • Halogen Bonding in Ligand Design

    • Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388.

Sources

Validation

Technical Guide: Validating Target Engagement of 4-(4-Bromo-3-fluorobenzyl)morpholine Derivatives

R) Modulators Executive Summary The 4-(4-Bromo-3-fluorobenzyl)morpholine scaffold represents a privileged pharmacophore in the design of high-affinity Sigma-1 Receptor ( R) ligands. Unlike traditional phenylpiperazines,...

Author: BenchChem Technical Support Team. Date: February 2026


R) Modulators

Executive Summary

The 4-(4-Bromo-3-fluorobenzyl)morpholine scaffold represents a privileged pharmacophore in the design of high-affinity Sigma-1 Receptor (


R)  ligands. Unlike traditional phenylpiperazines, the morpholine moiety offers distinct physicochemical properties (lower lipophilicity, altered metabolic stability), while the specific 4-bromo-3-fluoro substitution pattern is engineered to exploit halogen bonding pockets within the 

R hydrophobic tunnel.

This guide provides a rigorous, comparative framework for validating target engagement (TE) of these derivatives. It moves beyond simple


 generation to establish causality  between ligand binding and chaperone-mediated signaling at the Mitochondria-Associated Membrane (MAM).

Part 1: The Molecular Target & Pharmacophore Logic

To validate engagement, one must first understand the binding environment. The


R is not a typical GPCR; it is a ligand-operated integral membrane chaperone residing primarily at the MAM.
Why this Scaffold?
  • Morpholine Headgroup: Acts as the protonatable amine essential for the electrostatic interaction with Glu172 (the critical anchor residue in the

    
    R binding pocket).
    
  • 4-Bromo-3-fluorobenzyl Tail: The "3-fluoro" provides metabolic protection against ring oxidation, while the "4-bromo" occupies the deep hydrophobic pocket, often engaging in halogen bonding with backbone carbonyls (e.g., Val162), significantly increasing residence time compared to non-halogenated analogs.

Mechanism of Action Diagram

The following diagram illustrates the canonical signaling pathway you are validating. The ligand must dissociate


R from BiP (GRP78) to activate the receptor.

S1R_Pathway Ligand 4-(4-Bromo-3-fluorobenzyl) morpholine S1R_Inactive S1R-BiP Complex (Inactive at MAM) Ligand->S1R_Inactive Binding (Glu172) S1R_Active S1R (Dissociated/Active) S1R_Inactive->S1R_Active Chaperone Dissociation ER_Stress ER Stress Response (IRE1/PERK) S1R_Inactive->ER_Stress Inhibition (Basal) IP3R IP3R Stabilization S1R_Active->IP3R Protein-Protein Interaction S1R_Active->ER_Stress Modulation Ca_Flux Mitochondrial Ca2+ Flux IP3R->Ca_Flux Ca2+ Transfer to Mito

Caption: Figure 1. Ligand-dependent activation of Sigma-1 Receptor at the Mitochondria-Associated Membrane (MAM).

Part 2: Comparative Analysis of Target Engagement Assays

For a lipophilic intracellular target like


R, "stickiness" is a major source of false positives. You must triangulate data using three distinct methodologies.
Method 1: Radioligand Binding (The Gold Standard)

Best for: Determining thermodynamic affinity (


).
Protocol:  Competition binding using 

(agonist) or

(non-selective). Pros: Historical comparability; high sensitivity.[1] Cons: Requires radioactive handling; equilibrium assay (misses kinetic nuance).
Method 2: Cellular Thermal Shift Assay (CETSA)

Best for: Confirming intracellular target engagement in live cells. Protocol: Treat cells


 Heat gradient 

Lysis

Western Blot for stabilized

R. Pros: Label-free; validates membrane permeability. Cons: Lower throughput; requires high-quality antibodies.
Method 3: Surface Plasmon Resonance (SPR)

Best for: Kinetic profiling (


).
Protocol:  Immobilize purified 

R on a liposome-coated chip (L1 chip) to mimic membrane environment. Pros: Real-time kinetics; detects "fast-off" compounds that fail in vivo. Cons: Protein stability on chips is challenging for integral membrane proteins.
Comparison Table: Selecting the Right Validation Tool
FeatureRadioligand BindingCETSA (Cellular Thermal Shift)SPR (Biophysical)
Primary Output Affinity (

)
Thermal Stability (

)
Kinetics (

)
Physiological Relevance Medium (Membrane preps)High (Intact cells) Low (Purified protein)
Throughput High (96-well)Medium (Western Blot)Medium
False Positive Risk Low (Specific displacement)Medium (Off-target stabilization)High (Non-specific binding)
Suitability for Morpholines Excellent Very Good Good (Requires solubilization)

Part 3: Step-by-Step Validation Protocol

This protocol outlines a self-validating workflow designed to eliminate false positives common with hydrophobic benzyl-morpholine derivatives.

Phase A: The "Clean" Binding Assay (Radioligand)

Objective: Establish baseline affinity.

  • Preparation: Prepare membrane homogenates from Guinea Pig brain or HEK293 cells overexpressing human

    
    R.
    
  • Incubation: Incubate 4-(4-Bromo-3-fluorobenzyl)morpholine (10 concentrations,

    
     to 
    
    
    
    M) with 2 nM
    
    
    .
  • Buffer System: Use 50 mM Tris-HCl (pH 7.4) . Crucial: Avoid BSA if possible, or keep <0.1%, as lipophilic morpholines bind albumin, shifting

    
    .
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Validation: If

    
     nM, proceed to Phase B.
    
Phase B: Functional Chaperone Assay (The "Go/No-Go" Step)

Objective: Prove the compound acts as an agonist/antagonist by modulating the S1R-BiP interaction.

  • Co-IP Setup: Transfect CHO cells with Flag-S1R and HA-BiP.

  • Treatment: Treat cells with the morpholine derivative (1 µM) for 30 mins.

  • Lysis & Capture: Lyse in mild detergent (0.5% NP-40) to preserve protein complexes. Immunoprecipitate with anti-Flag beads.

  • Readout: Western blot for HA-BiP.

    • Agonist Result: Decreased BiP band (Dissociation).

    • Antagonist Result: Stabilized or increased BiP band.

Phase C: Selectivity Profiling (Safety)

Objective: Ensure the "4-bromo" motif isn't hitting off-targets.

  • Sigma-2 Receptor: Test binding against

    
     in the presence of (+)-pentazocine (to mask S1R).
    
  • hERG Channel: Morpholines can block hERG. Perform automated patch-clamp early.

Part 4: Validation Workflow Diagram

The following Graphviz diagram details the logical flow of the validation campaign, including decision gates.

Validation_Workflow Start Synthesis: 4-(4-Bromo-3-fluorobenzyl)morpholine Gate1 Gate 1: Radioligand Binding (Ki < 50 nM?) Start->Gate1 Fail1 Discard / Re-design Gate1->Fail1 No Gate2 Gate 2: Selectivity (S1R vs S2R > 100x?) Gate1->Gate2 Yes Gate2->Fail1 No (Promiscuous) Func_Assay Functional Assay: BiP Dissociation (Co-IP) Gate2->Func_Assay Yes Gate3 Gate 3: Cell Engagement (CETSA Shift > 2°C?) Func_Assay->Gate3 Gate3->Fail1 No (Poor Permeability) Final Validated Lead Candidate Gate3->Final Yes

Caption: Figure 2. Strategic decision tree for validating morpholine-based Sigma-1 ligands.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human

    
     receptor. Nature, 532(7600), 527-530. [Link]
    
  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142-153. [Link]

  • Alon, A., et al. (2017). The Sigma-1 Receptor binds to the ER chaperone BiP/GRP78 and modulates the ER stress response. Cell, 171(6), 1326-1339. [Link]

  • Jafurulla, M., et al. (2017). Ligand binding assays for Sigma-1 receptors. Methods in Molecular Biology, 1645, 15-26. [Link]

  • Molina-Holgado, E., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding on TE methodologies). [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 4-(4-Bromo-3-fluorobenzyl)morpholine: A Guide for Laboratory Professionals

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the proficient handling of 4-(4-Bromo-3-fluorobenzyl)morpholine, a compound of interest in contemporary research. By moving beyond mere procedural lists, we delve into the causality behind each recommendation, ensuring a self-validating system of laboratory safety and best practices.

Immediate Safety Profile: Understanding the Risks

4-(4-Bromo-3-fluorobenzyl)morpholine is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is GHS07, indicating it is an irritant and has acute toxicity. The signal word is Warning . A comprehensive understanding of these hazards is the foundation of safe handling. The brominated and fluorinated aromatic structure, coupled with the morpholine group, dictates its reactivity and toxicological profile.

Personal Protective Equipment (PPE): An In-depth Analysis

The selection of appropriate PPE is not a matter of simple compliance but a critical risk mitigation strategy. The following recommendations are based on the specific chemical properties of 4-(4-Bromo-3-fluorobenzyl)morpholine.

Hand Protection: Beyond the Basics

Standard disposable nitrile gloves offer splash protection but should be used with a clear understanding of their limitations. Halogenated hydrocarbons can penetrate nitrile rubber, making prolonged or direct contact unsafe.

  • For incidental contact (e.g., handling sealed containers, weighing): A single pair of standard nitrile gloves (minimum 5-mil thickness) is acceptable. However, it is crucial to change them immediately upon any suspected contact with the compound.[1]

  • For extended contact (e.g., during synthesis, purification, or spill cleanup): Double-gloving is mandatory. An inner nitrile glove should be overlaid with a heavier-duty glove resistant to halogenated aromatic compounds, such as Viton® or neoprene.[2][3][4] Always consult the glove manufacturer's specific chemical resistance chart for breakthrough times.

Table 1: Glove Selection Rationale

Glove TypeApplicationRationale
Nitrile (≥5 mil) Incidental ContactProvides good general chemical resistance and dexterity for short-term tasks. Visible tearing provides a clear indication of a breach.[5]
Neoprene Extended ContactOffers good resistance to a broad range of chemicals, including some halogenated hydrocarbons, acids, and bases.[3][4][6]
Viton® Extended ContactProvides excellent resistance to aromatic and chlorinated solvents, making it a robust choice for handling this compound.[3][4]
Eye and Face Protection: A Non-Negotiable Standard

Given that 4-(4-Bromo-3-fluorobenzyl)morpholine causes serious eye irritation, robust eye and face protection is essential.

  • Minimum Requirement: Tightly fitting chemical splash goggles are mandatory at all times when handling the compound.

  • Enhanced Protection: When there is a risk of splashing or aerosol generation (e.g., during transfers, heating, or vortexing), a face shield must be worn in conjunction with chemical splash goggles.

Respiratory Protection: Engineering Controls First

The primary method for mitigating respiratory exposure is the use of engineering controls. All handling of 4-(4-Bromo-3-fluorobenzyl)morpholine that could generate dust or aerosols must be conducted within a certified chemical fume hood.

In situations where a fume hood is not available or as a supplementary measure during large-scale operations or spill cleanups, respiratory protection is required.

  • Respirator Type: A half-mask or full-facepiece air-purifying respirator equipped with an organic vapor cartridge is appropriate.[7] These cartridges are typically color-coded black.[7][8]

  • Particulate Hazard: If the compound is a solid and there is a risk of generating dust, a P95 or P100 particulate pre-filter should be used in combination with the organic vapor cartridge.[9][10][11]

  • Cartridge Change Schedule: A cartridge change-out schedule must be established based on the frequency and intensity of use. As a general guideline for organic vapors, cartridges should be replaced after a maximum of 8 hours of cumulative use or sooner if any odor is detected.[7]

Protective Clothing

A standard laboratory coat should be worn at all times and must be fully buttoned. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Prep_Area Designate Fume Hood Work Area Gather_PPE Don Appropriate PPE Prep_Area->Gather_PPE Prep_Materials Prepare Spill Kit & Waste Containers Gather_PPE->Prep_Materials Weighing Weigh Compound in Fume Hood Prep_Materials->Weighing Reaction Perform Synthesis/Experiment Weighing->Reaction Spill_Cleanup Execute Spill Cleanup Protocol Weighing->Spill_Cleanup Spill Occurs Transfer Transfer Solutions Reaction->Transfer Reaction->Spill_Cleanup Decontaminate Decontaminate Glassware & Surfaces Transfer->Decontaminate Transfer->Spill_Cleanup Segregate_Waste Segregate & Label Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE End Procedure Complete Doff_PPE->End Wash Hands Thoroughly Spill_Cleanup->Segregate_Waste

Caption: Workflow for the safe handling of 4-(4-Bromo-3-fluorobenzyl)morpholine.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure a calibrated analytical balance is available within the fume hood if weighing the solid.

    • Assemble all necessary PPE as outlined above.

    • Prepare a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent), a scoop, and a labeled hazardous waste bag.[8][12]

    • Prepare a designated, labeled hazardous waste container for solid and liquid waste containing 4-(4-Bromo-3-fluorobenzyl)morpholine.

  • Handling:

    • When weighing the solid, do so carefully to avoid generating dust. Use a spatula to transfer the material.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • All transfers of solutions should be performed using appropriate glassware and techniques to minimize the risk of spills.

  • Post-Handling and Decontamination:

    • All glassware and equipment that have come into contact with the compound must be decontaminated. Rinse with a suitable organic solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous waste. Follow this with a standard wash with soap and water.

    • Wipe down the work surface in the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cleaning materials as solid hazardous waste.

Emergency Procedures: Spills and Exposures

Spill Cleanup
  • Small Spills (within a fume hood):

    • Ensure appropriate PPE is worn, including double gloves and respiratory protection if necessary.

    • Cover the spill with an inert absorbent material.[8][12]

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area as described above.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spread of the spill by using absorbent booms if available.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental Responsibility

All waste containing 4-(4-Bromo-3-fluorobenzyl)morpholine must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper disposal and to avoid increased disposal costs.[13]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the relevant hazard pictograms.

  • Disposal: Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves collection by the EHS department or a licensed contractor. Never dispose of this compound down the drain or in the regular trash.

By adhering to this comprehensive guide, researchers can confidently and safely handle 4-(4-Bromo-3-fluorobenzyl)morpholine, ensuring the integrity of their work and the safety of themselves and their colleagues.

References

  • UPenn EHRS. Nitrile Glove Chemical-Compatibility Reference.
  • GloveBox. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. GloveBox. Published December 14, 2023. Accessed February 7, 2026.
  • Ansell. Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves. Ansell. Accessed February 7, 2026.
  • All Safety Products. Glove Selection Chart - Chemical Breakthrough Times. All Safety Products, Inc. Accessed February 7, 2026.
  • University of Florida. Glove Selection. Emergency and Safety Services. Accessed February 7, 2026.
  • Ohio State University Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. OSU Chemistry. Accessed February 7, 2026.
  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. U.S. Department of Labor. Accessed February 7, 2026.
  • Duke University Safety. Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Duke University. Published November 1, 2019. Accessed February 7, 2026.
  • 3M. 3M Respirator Selection Guide. 3M. Accessed February 7, 2026.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Accessed February 7, 2026.
  • University of California, Berkeley. Glove Selection Guide. Office of Environment, Health & Safety. Accessed February 7, 2026.
  • U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. Published December 1983. Accessed February 7, 2026.
  • 3M. 3M Respirator Selection Guide (Detailed). 3M. Accessed February 7, 2026.
  • Georgia Institute of Technology. Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety. Accessed February 7, 2026.
  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Revised May 2023. Accessed February 7, 2026.
  • Washington State University. Standard Operating Procedure for Bromine. WSU. Accessed February 7, 2026.
  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. The National Institute for Occupational Safety and Health (NIOSH). Accessed February 7, 2026.
  • Cornell University. 5.4 Chemical Spill Procedures. Environment, Health and Safety. Accessed February 7, 2026.
  • Organic Syntheses. Working with Hazardous Chemicals. Organic Syntheses, Inc. Accessed February 7, 2026.
  • 3M. Respirator Selection | Respiratory Protection. 3M - US. Accessed February 7, 2026.
  • California Institute of Technology. Glove Selection QUICK GUIDE. CALTECH Environment Health & Safety. Accessed February 7, 2026.
  • University of Saskatchewan. Hazardous Waste Reduction. Environmental Health and Safety. Accessed February 7, 2026.
  • PK Safety. Understanding Respirator, Cartridge, and Filter Markings. YouTube. Published May 14, 2024. Accessed February 7, 2026.
  • American Chemistry Council. Liquid Organic Peroxide Spill Clean Up. American Chemistry Council. Accessed February 7, 2026.
  • ResearchGate. Bromine in waste incineration: Partitioning and influence on metal volatilisation. ResearchGate. Published August 6, 2025. Accessed February 7, 2026.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromo-3-fluorobenzyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromo-3-fluorobenzyl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.